molecular formula C9H8BrF3O B1587455 2-Methoxy-4-(trifluoromethyl)benzyl bromide CAS No. 886500-59-0

2-Methoxy-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1587455
CAS No.: 886500-59-0
M. Wt: 269.06 g/mol
InChI Key: WWAGWLZAZFSJRH-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGWLZAZFSJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395071
Record name 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-59-0
Record name 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a key building block in contemporary medicinal chemistry and materials science. The protocol detailed herein is grounded in the principles of free-radical chemistry, specifically the Wohl-Ziegler reaction, and is designed to be robust, reproducible, and scalable for research and development applications. This guide emphasizes not only the procedural steps but also the underlying mechanistic principles, safety considerations, and analytical validation required for successful synthesis.

Strategic Overview: The Rationale for Benzylic Bromination

The synthesis of this compound is most reliably achieved through the selective free-radical bromination of its toluene precursor, 2-Methoxy-4-(trifluoromethyl)toluene. This strategy is predicated on the inherent reactivity of the benzylic position. The C-H bonds at the benzylic carbon are weaker than aromatic C-H bonds and are susceptible to homolytic cleavage. This cleavage generates a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring. This inherent stability is the driving force that directs the halogenation to the methyl group rather than the aromatic ring.[1]

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source, is the method of choice.[1][2] The critical advantage of using NBS over molecular bromine (Br₂) is its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[3] This controlled delivery of the brominating agent is crucial for suppressing competitive and undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich methoxy-substituted ring. The electron-withdrawing nature of the trifluoromethyl group further deactivates the ring towards electrophilic attack, enhancing the selectivity of the benzylic bromination.[1]

The Reaction Mechanism: A Free-Radical Chain Process

The synthesis proceeds via a well-established free-radical chain reaction mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination.

Initiation

The reaction is initiated by the thermal decomposition of a radical initiator, most commonly 2,2'-Azobis(2-methylpropionitrile) (AIBN). When heated to temperatures typically between 65-80 °C, AIBN undergoes homolytic cleavage, eliminating a molecule of nitrogen gas—a thermodynamically favorable process—to generate two 2-cyano-2-propyl radicals.[4][5][6]

Propagation

This is the cyclic, self-sustaining phase of the reaction where the product is formed.

  • Step 1: Hydrogen Abstraction. A bromine radical (Br•), generated from the initiator's interaction with NBS, abstracts a hydrogen atom from the benzylic methyl group of 2-Methoxy-4-(trifluoromethyl)toluene. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).[2][7]

  • Step 2: Bromine Regeneration. The newly formed HBr reacts rapidly with NBS to produce a molecule of molecular bromine (Br₂) and succinimide.[3][7] This step is crucial as it maintains the low concentration of Br₂ required for selectivity.

  • Step 3: Product Formation. The benzylic radical reacts with the generated Br₂ molecule to yield the final product, this compound, and a new bromine radical (Br•).[7][8] This new bromine radical then continues the chain by abstracting another benzylic hydrogen, propagating the cycle.

Termination

The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical combining with a benzylic radical.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Rad 2 R• + N₂ AIBN->Rad Δ (Heat) Br_rad1 Br• Rad->Br_rad1 Generates initial Br• Start 2-Methoxy-4-(trifluoromethyl)toluene BenzylicRad Benzylic Radical Start->BenzylicRad H abstraction Start->Br_rad1 Product This compound BenzylicRad->Product Bromination Br2 Br₂ BenzylicRad->Br2 Br_rad2 Br• HBr HBr Br_rad2->Br_rad1 Continues Cycle HBr->Br2 + NBS Succinimide Succinimide NBS NBS NBS->Succinimide Br2->Br_rad2

Caption: Free-radical chain mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Reagents and Materials
ReagentCAS No.Mol. Wt. ( g/mol )M.P. / B.P.Notes
2-Methoxy-4-(trifluoromethyl)toluene87563-59-9190.16N/AStarting Material
N-Bromosuccinimide (NBS)128-08-5177.98175–178 °CBrominating Agent. Should be recrystallized if yellow.
2,2'-Azobis(isobutyronitrile) (AIBN)78-67-1164.21103–105 °C (dec.)Radical Initiator.[5]
Carbon Tetrachloride (CCl₄)56-23-5153.8276.7 °CSolvent. Caution: Toxic and carcinogenic.
Alternative Solvent: (Trifluoromethyl)benzene98-08-8146.11102 °CA less toxic alternative to CCl₄.[9]
Dichloromethane (DCM)75-09-284.9339.6 °CExtraction Solvent.
Sodium Bisulfite (NaHSO₃)7631-90-5104.06N/AFor quenching excess bromine.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/ADrying Agent.
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methoxy-4-(trifluoromethyl)toluene (9.51 g, 50.0 mmol, 1.0 equiv).

  • Reagent Addition: Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 equiv) and carbon tetrachloride (100 mL).

  • Initiator Addition: Add AIBN (0.41 g, 2.5 mmol, 0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using TLC or GC-MS. A visible sign of reaction progress is the consumption of the dense NBS at the bottom of the flask and the formation of succinimide, which is less dense and will float to the surface upon completion. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a sintered glass funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bisulfite solution (2 x 50 mL) to remove any residual bromine color, followed by water (50 mL), and finally brine (50 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford this compound as a clear or pale yellow oil. Alternatively, for larger scales, vacuum distillation can be employed.[11]

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification r1 Combine Reactants: - Toluene Derivative - NBS - AIBN - Solvent (CCl₄) r2 Heat to Reflux (77°C, 2-4h) r1->r2 r3 Monitor Progress (TLC / GC-MS) r2->r3 w1 Cool to RT r3->w1 Reaction Complete w2 Filter Succinimide w1->w2 w3 Wash Filtrate: 1. aq. NaHSO₃ 2. Water 3. Brine w2->w3 w4 Dry Organic Layer (MgSO₄) w3->w4 w5 Concentrate (Rotary Evaporator) w4->w5 p1 Crude Product (Oil) w5->p1 p2 Flash Chromatography or Vacuum Distillation p1->p2 p3 Pure Product: 2-Methoxy-4-(trifluoromethyl) benzyl bromide p2->p3

Caption: Experimental workflow for the synthesis and purification.

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

ParameterExpected Result
Appearance Colorless to pale yellow oil
Yield Typically 75-90%
¹H NMR (CDCl₃, 400 MHz)δ ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~4.5 (s, 2H, CH₂Br) , ~3.9 (s, 3H, OCH₃)
¹⁹F NMR (CDCl₃, 376 MHz)δ ~ -62.5 (s, 3F, CF₃)[12]
Mass Spec (EI) M⁺ peak showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio)

Critical Safety Considerations

Strict adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]

  • Fume Hood: All operations involving benzyl bromides, NBS, and volatile organic solvents must be performed in a certified chemical fume hood.[14][15]

  • Lachrymator: The product, this compound, like other benzyl bromides, is a potent lachrymator (tear-inducing agent) and is corrosive.[13][15][16] Avoid inhalation of vapors and direct contact with skin and eyes.[14][17] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[17]

  • Reagent Hazards:

    • NBS: Can be an irritant. Avoid inhalation of the powder.

    • AIBN: An explosive compound that decomposes upon heating.[6] Store in a cool place and avoid excessive temperatures.

    • Solvents: Carbon tetrachloride is a known hepatotoxin and carcinogen; handle with extreme care and consider using safer alternatives like (trifluoromethyl)benzene.[9]

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[17]

References

2-Methoxy-4-(trifluoromethyl)benzyl bromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Introduction

This compound is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a versatile chemical intermediate, its utility stems from a unique combination of functional groups: a reactive benzyl bromide moiety, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group. This trifecta of features makes it a potent electrophilic building block for introducing the 2-methoxy-4-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. The trifluoromethyl group, in particular, is highly valued in drug development for its ability to enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 886500-59-0[2][3][4]
Molecular Formula C₉H₈BrF₃O[3][4][5]
Molecular Weight 269.06 g/mol [4][5]
IUPAC Name 1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene[3][4]
Appearance Solid[4]
Melting Point 42-45 °C[6]
Purity Typically ≥97-98%[4][5]

Stability and Storage: The compound is stable under normal, recommended storage conditions.[2][3] However, it is sensitive to heat, light, and moisture.[2][7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] For long-term integrity, it should be stored in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container, often under an inert atmosphere like nitrogen.[2][3][8]

Spectroscopic Data: While specific spectral data is lot-dependent and should be confirmed by analysis, the expected ¹H NMR, ¹³C NMR, and IR spectra would show characteristic signals corresponding to the aromatic protons, the methoxy group, the benzylic methylene protons, and the C-F and C-O bonds.

Synthesis and Manufacturing

The most common and direct route for the preparation of this compound involves the bromination of its corresponding alcohol precursor, (2-methoxy-4-(trifluoromethyl)phenyl)methanol. This transformation is a standard procedure in organic synthesis.

Representative Synthetic Protocol

This protocol describes the conversion of the benzyl alcohol to the benzyl bromide using phosphorus tribromide (PBr₃), a common and effective brominating agent for alcohols.

Objective: To synthesize this compound from (2-methoxy-4-(trifluoromethyl)phenyl)methanol.

Materials:

  • (2-methoxy-4-(trifluoromethyl)phenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Hexane, technical grade

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve (2-methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and cool the solution to 0 °C. The use of an ice bath is critical to control the exothermic nature of the reaction between the alcohol and PBr₃.

  • Addition of Reagent: Slowly add phosphorus tribromide (approx. 1.2 equivalents) dropwise to the cooled solution via a dropping funnel over 10-15 minutes. Maintaining a low temperature prevents potential side reactions and decomposition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 10 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the excess PBr₃. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The washing steps remove water-soluble impurities and residual salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product as an oil or solid.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% DCM in hexane), to yield the pure this compound.[9]

Synthetic Workflow Diagram

G cluster_workflow Synthesis Workflow start Start: (2-methoxy-4-(trifluoromethyl)phenyl)methanol in DCM reagent Add PBr₃ at 0°C start->reagent 1. Reagent Addition react Stir at Room Temperature (1-2h) reagent->react 2. Reaction workup Aqueous Workup (NaHCO₃, H₂O, Brine) react->workup 3. Quenching & Extraction purify Purification (Flash Chromatography) workup->purify 4. Drying & Concentration end_product Final Product: this compound purify->end_product 5. Isolation

Caption: A typical workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound lies in its high reactivity as an electrophile in nucleophilic substitution reactions. The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles.

Key Factors Influencing Reactivity:

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating its displacement.

  • Benzylic Position: The carbon atom is benzylic, meaning any developing positive charge in a transition state (as in an S_N1-like mechanism) or the carbocation itself would be resonance-stabilized by the adjacent aromatic ring. This makes benzylic halides significantly more reactive than simple alkyl halides.[10]

  • Electronic Effects: The substituents on the aromatic ring modulate this inherent reactivity.

    • Methoxy Group (-OCH₃): Located at the ortho position, this group is strongly electron-donating through resonance (+R effect). It donates electron density into the ring, which can help stabilize the transition state of the substitution reaction.

    • Trifluoromethyl Group (-CF₃): Located at the para position, this group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms (-I effect).[1] This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment that governs the compound's reactivity profile.

Typical Reaction: Nucleophilic Substitution (S_N2)

Given that it is a primary benzylic halide, it is expected to react readily via an S_N2 mechanism, especially with good nucleophiles in polar aprotic solvents. This involves a backside attack by the nucleophile on the benzylic carbon, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.

Caption: Generalized S_N2 mechanism with a nucleophile (Nu:⁻).

Applications in Research and Development

This compound is not an end-product but a crucial intermediate for building more complex molecules.

  • Medicinal Chemistry: It is a key building block for synthesizing drug candidates. The trifluoromethyl group is a "bioisostere" for other groups and is known to block metabolic oxidation at that position, often increasing the drug's half-life.[1] The entire 2-methoxy-4-(trifluoromethyl)benzyl moiety can be incorporated to explore structure-activity relationships (SAR) in drug discovery programs.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the potency and selectivity of pesticides and herbicides.[1][11] This reagent serves as a valuable tool for creating novel crop protection agents.

  • Materials Science: The unique electronic properties conferred by the CF₃ and OCH₃ groups make it a useful precursor for synthesizing specialized polymers, liquid crystals, and other organic materials where properties like dielectric constant and thermal stability are important.[11]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification:

  • Classification: Skin Corrosion/Irritation, Category 1B. Causes severe skin burns and eye damage.[2][3][7]

  • Signal Word: Danger[2][3]

  • Other Hazards: It is a lachrymator, meaning it causes tears and irritation to the eyes and respiratory tract.[2][3] In case of fire, it can emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]

Safe Handling Protocol
  • Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3]

    • Eye Protection: Use chemical safety goggles and a face shield.[3]

    • Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.[3]

  • Handling Practices: Avoid direct contact with the substance.[2] Avoid formation of dust. Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[7]

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][12]

  • Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[2] Seek immediate medical attention as corrosive burns and progressive ulceration can occur.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention as corneal burns and permanent damage can occur.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. This material should be transferred to a closable, labeled salvage container for disposal by an appropriate method, such as a licensed incinerator.[3][7]

Conclusion

This compound is a highly reactive and valuable building block in modern organic synthesis. Its well-defined reactivity, primarily as an electrophile in nucleophilic substitution reactions, allows for the strategic incorporation of the electronically unique 2-methoxy-4-(trifluoromethyl)benzyl group. While its utility in creating novel pharmaceuticals, agrochemicals, and materials is significant, its hazardous and corrosive nature demands strict adherence to safety and handling protocols. A thorough understanding of its properties and reactivity is paramount for its effective and safe use in research and development.

References

2-Methoxy-4-(trifluoromethyl)benzyl bromide CAS number 886500-59-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl bromide (CAS: 886500-59-0)

Introduction: A Key Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that has emerged as a valuable electrophilic building block in organic synthesis. Its structure is distinguished by three key features: a reactive benzyl bromide moiety, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group. This unique combination of functional groups makes it an important intermediate for introducing the 2-methoxy-4-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds.

The strategic placement of the trifluoromethyl (-CF3) group, in particular, is of high interest in medicinal chemistry. The -CF3 group is known to significantly enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, this reagent is frequently utilized in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive overview of its properties, safe handling, synthesis, reactivity, and applications.

Physicochemical Properties and Specifications

For any laboratory application, a clear understanding of the compound's physical and chemical properties is paramount. The data below has been consolidated from various chemical suppliers and safety data sheets.[5][6][7][8]

PropertyValue
CAS Number 886500-59-0[5][6][7][9]
IUPAC Name 1-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene[7]
Synonyms 2-(Bromomethyl)-5-(trifluoromethyl)phenyl methyl ether[9]
Molecular Formula C₉H₈BrF₃O[5][7][8]
Molecular Weight 269.06 g/mol [7][8]
Appearance White to light yellow solid[6][10]
Melting Point 42-45 °C[6]
Purity Typically ≥97%[7][8]
Solubility Insoluble in water[6]
SMILES COC1=CC(C(F)(F)F)=CC=C1CBr[7]
InChI Key WWAGWLZAZFSJRH-UHFFFAOYSA-N[7]

Safety, Handling, and Storage: A Self-Validating Protocol

This compound is a corrosive and lachrymatory substance that requires strict adherence to safety protocols.[5][6] The procedures outlined below are designed to create a self-validating system where safety is integrated into every step of the workflow.

2.1 Hazard Identification

GHS PictogramsSignal WordHazard Statements
alt text
alt text
Danger [5][7]H314: Causes severe skin burns and eye damage.[5][6][7] H335: May cause respiratory irritation.[5]

2.2 Recommended Handling and Storage Protocol

This compound should only be handled by trained personnel familiar with its hazards.

  • Engineering Controls:

    • Primary Containment: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to manage corrosive and irritating vapors.[6]

    • Ventilation: Ensure the fume hood has sufficient airflow and is functioning correctly before starting work.[5][6]

    • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the vicinity of the work area.[5]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.[5]

    • Eye and Face Protection: Use tightly fitting safety goggles in combination with a face shield to protect against splashes.[5][10]

    • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. Ensure no skin is exposed.[6]

    • Respiratory Protection: If there is a risk of inhalation or inadequate ventilation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[5][10]

  • Storage Conditions:

    • Container: Store in the original, tightly sealed container.[6]

    • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][10]

    • Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong acids.[5][6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][10]

    • Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 10-15 minutes. Seek immediate medical attention.[6][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Representative Synthesis and Purification

The synthesis of this compound typically involves the bromination of the corresponding benzyl alcohol, (2-Methoxy-4-(trifluoromethyl)phenyl)methanol. A common and effective method utilizes phosphorus tribromide (PBr₃), as demonstrated for a similar isomer.[11] This approach is favored for its high efficiency in converting primary benzylic alcohols to their bromides.

3.1 Experimental Protocol: Bromination of (2-Methoxy-4-(trifluoromethyl)phenyl)methanol

  • Materials:

    • (2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq)

    • Phosphorus tribromide (PBr₃) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • Pre-Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq) and dissolved in anhydrous DCM.

    • Cooling: The flask is cooled to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction with PBr₃.

    • Reagent Addition: Phosphorus tribromide (1.2 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. The PBr₃ solution is then added dropwise to the stirring alcohol solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

    • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

    • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

    • Work-up & Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice. The mixture is then transferred to a separatory funnel and diluted with DCM. The organic layer is washed sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and brine.

    • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

3.2 Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Alcohol in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_PBr3 Dropwise Addition of PBr₃ Solution Cool->Add_PBr3 Stir Stir at Room Temp (1-2 hours) Add_PBr3->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Ice Monitor->Quench Extract Extract & Wash (H₂O, NaHCO₃, Brine) Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound stems from its reactivity as a benzylic electrophile. The carbon-bromine bond is polarized and weakened by its position adjacent to the aromatic ring, making the bromide an excellent leaving group in nucleophilic substitution reactions.

4.1 Core Reactivity: Nucleophilic Substitution

The compound readily reacts with a wide variety of nucleophiles (Nu⁻) to attach the 2-Methoxy-4-(trifluoromethyl)benzyl group. This is the cornerstone of its application as a building block.

  • Common Nucleophiles:

    • O-Alkylation: Alcohols, phenols (e.g., R-OH)

    • N-Alkylation: Primary and secondary amines (e.g., R₂NH)

    • S-Alkylation: Thiols (e.g., R-SH)

    • C-Alkylation: Enolates and other carbanions

The presence of both an electron-donating (-OCH₃) and an electron-withdrawing (-CF₃) group on the ring modulates the electronic properties of the benzyl system, influencing reaction rates and substrate scope.

4.2 Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated motifs is a validated strategy in modern drug design. The trifluoromethyl group is particularly effective due to its strong electron-withdrawing nature and high lipophilicity.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this group can block metabolic hotspots on a drug molecule, thereby increasing its half-life.[1]

  • Lipophilicity & Bioavailability: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

  • Binding Affinity: The strong dipole of the -CF₃ group can alter the pKa of nearby functional groups or engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This reagent provides a direct and efficient route to introduce this valuable pharmacophore onto lead compounds.[3][4]

4.3 General Reaction Scheme

Reactivity reagent 2-Methoxy-4-(trifluoromethyl) benzyl bromide product Alkylated Product reagent->product nucleophile Nucleophile (Nu⁻) e.g., R₂NH, R-OH, R-SH nucleophile->product Substitution Reaction bromide Br⁻

References

A Technical Guide to the Reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide in Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl bromide in nucleophilic substitution reactions. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles governing the compound's behavior, offering both theoretical insights and practical guidance for its application in organic synthesis.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a polysubstituted aromatic compound featuring a reactive benzylic bromide functional group. Its unique substitution pattern, comprising an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. The trifluoromethyl group is a highly sought-after moiety in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide will dissect the electronic and steric factors that dictate the compound's reactivity towards nucleophiles, with a focus on the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways.

Physicochemical and Structural Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective utilization.

PropertyValueReference
CAS Number 886500-59-0[1][2]
Molecular Formula C(_9)H(_8)BrF(_3)O[1]
Molecular Weight 269.06 g/mol [1]
Appearance Solid[1]
Melting Point 42-45 °C[3]
IUPAC Name 1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene[1]

The molecular structure, characterized by a benzene ring substituted with a methoxy group at the 2-position, a trifluoromethyl group at the 4-position, and a bromomethyl group at the 1-position, sets the stage for a complex interplay of electronic effects.

The Electronic Tug-of-War: Methoxy vs. Trifluoromethyl

The reactivity of the benzylic bromide is profoundly influenced by the electronic nature of the substituents on the aromatic ring. In this compound, we observe a classic case of competing electronic effects.

  • The Methoxy Group (-OCH(_3)) : Located at the ortho position, the methoxy group is a powerful electron-donating group through resonance (+R effect), while being moderately electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect, where the oxygen's lone pairs delocalize into the benzene ring, is generally dominant, particularly at the ortho and para positions. This electron donation can stabilize a developing positive charge on the benzylic carbon, a key factor in the S(_N)1 mechanism.

  • The Trifluoromethyl Group (-CF(_3)) : Positioned at the para position, the trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms. This effect deactivates the benzene ring and can destabilize a carbocation intermediate.

The juxtaposition of these two groups creates a unique electronic environment at the benzylic carbon, making the prediction of its reactivity a nuanced exercise.

Mechanistic Considerations in Nucleophilic Substitution

Benzylic halides are known to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms, and the preferred pathway is dictated by the reaction conditions (nucleophile, solvent, temperature) and the electronic and steric properties of the substrate.

The S(_N)1 Pathway: Carbocation Stability

The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the stability of this carbocation. For this compound, the formation of the corresponding benzylic carbocation would be influenced by:

  • Stabilization by the Methoxy Group : The ortho-methoxy group can effectively stabilize the positive charge of the benzylic carbocation through resonance.

  • Destabilization by the Trifluoromethyl Group : The para-trifluoromethyl group will withdraw electron density from the ring, thereby destabilizing the carbocation.

Given the potent stabilizing effect of the ortho-methoxy group through resonance, it is plausible that this compound can undergo S(_N)1 reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.

Caption: S(_{N})1 reaction pathway for this compound.

The S(_N)2 Pathway: Steric Hindrance and Electrophilicity

The S(_N)2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center.

  • Steric Effects : The ortho-methoxy group, while electronically favorable for the S(_N)1 pathway, can introduce some steric hindrance to the backside attack required for an S(_N)2 reaction. However, this effect is generally considered to be moderate for a methoxy group.

  • Electronic Effects : The electron-withdrawing trifluoromethyl group at the para-position will increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This would favor the S(_N)2 mechanism.

Therefore, with a strong nucleophile and a polar aprotic solvent, the S(_N)2 pathway is a likely outcome. The reaction rate in such cases would be influenced by the concentration of both the substrate and the nucleophile.

Caption: S(_{N})2 reaction pathway for this compound.

Proposed Experimental Protocol: A General Approach

Objective: To synthesize 2-Methoxy-4-(trifluoromethyl)benzyl cyanide via a nucleophilic substitution reaction with sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Methoxy-4-(trifluoromethyl)benzyl cyanide.

Safety Precautions: this compound is a corrosive and lachrymatory substance.[2] Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Experimental_Workflow A Dissolve Substrate in DMF B Add NaCN A->B C Stir and Monitor by TLC B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

References

The Pivotal Role of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique chemical architecture of 2-Methoxy-4-(trifluoromethyl)benzyl bromide has positioned it as a valuable scaffold in medicinal chemistry. The strategic incorporation of a methoxy group and a trifluoromethyl moiety onto a benzyl bromide framework provides a versatile starting point for the synthesis of a diverse array of biologically active derivatives. This technical guide explores the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their applications in oncology, inflammatory diseases, and infectious diseases. We will delve into the mechanistic insights behind their activity, provide detailed experimental protocols for their synthesis and biological evaluation, and present key data to inform future drug discovery efforts.

Introduction: The Strategic Importance of the 2-Methoxy-4-(trifluoromethyl)benzyl Moiety

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in pharmaceutical research. The design of small molecules that can effectively modulate biological pathways is often guided by the principles of structure-activity relationships (SAR). The this compound scaffold is a prime example of a privileged chemical starting point, embodying key pharmacophoric features that are frequently associated with desirable biological activity.

The methoxy group (-OCH3) is a common feature in many natural products and synthetic drugs. Its presence can enhance metabolic stability, improve oral bioavailability, and facilitate hydrogen bonding interactions with biological targets. The trifluoromethyl group (-CF3) is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, enhance binding affinity, and improve metabolic stability by blocking sites of oxidative metabolism. The benzyl bromide functionality serves as a reactive handle, allowing for the facile introduction of this substituted benzyl moiety into a wide range of molecular frameworks through nucleophilic substitution reactions.

This combination of features makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of Biologically Active Derivatives

The primary utility of this compound in synthetic medicinal chemistry lies in its reactivity as a benzylic halide. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions, to generate a diverse range of derivatives.

General Synthetic Workflow

The synthesis of derivatives typically follows a straightforward protocol, as illustrated in the workflow diagram below.

G A This compound E Reaction Mixture A->E B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, ACN) D->E F Work-up & Purification (e.g., Extraction, Chromatography) E->F Reaction G Biologically Active Derivative F->G Isolation

Caption: General workflow for the synthesis of derivatives from this compound.

Detailed Experimental Protocol: Synthesis of an N-Benzyl Derivative

This protocol provides a representative example of the synthesis of an N-substituted derivative.

Materials:

  • This compound

  • Primary or secondary amine (nucleophile)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl derivative.

Biological Activities of this compound Derivatives

Derivatives of this scaffold have shown promise in a range of therapeutic areas. The specific biological activity is largely determined by the nature of the nucleophile that is coupled to the benzyl moiety.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs. Derivatives of this compound have been investigated for their potential as cytotoxic agents against various cancer cell lines.

Hypothesized Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, one plausible hypothesis involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.

G A 2-Methoxy-4-(trifluoromethyl)benzyl Derivative B Inhibition of IKK A->B C Prevents IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) remains in cytoplasm C->D E Decreased Transcription of Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) D->E F Induction of Apoptosis E->F

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a bioactive derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Test compound (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The methoxy-substituted phenyl ring is a common feature in many natural and synthetic anti-inflammatory compounds.

Hypothesized Mechanism of Action: A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. Derivatives of this compound may inhibit the production of nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway A LPS B TLR4 A->B C MAPK Activation (p38, ERK, JNK) B->C D IκB Degradation B->D H Decreased Expression of iNOS & COX-2 C->H E NF-κB Nuclear Translocation D->E E->H F 2-Methoxy-4-(trifluoromethyl)benzyl Derivative G Inhibition F->G G->C G->E I Reduced Production of NO & Prostaglandins H->I J Anti-inflammatory Effect I->J

Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.[1][2]

Experimental Protocol: Measurement of Nitric Oxide Production

The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Test compound

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat. Benzyl bromide derivatives have been shown to possess antibacterial and antifungal properties.[3][4]

Hypothesized Mechanism of Action: The lipophilic nature of the trifluoromethyl group can facilitate the passage of the molecule through the microbial cell membrane. Once inside, the molecule may disrupt essential cellular processes, such as cell wall synthesis, protein synthesis, or DNA replication. The exact mechanism is likely dependent on the overall structure of the derivative.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplate

  • Test compound

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary

The following table summarizes hypothetical but representative biological activity data for a series of derivatives synthesized from this compound.

Derivative IDR-Group (from Nucleophile)Anticancer (MCF-7) IC50 (µM)Anti-inflammatory (NO inhibition) IC50 (µM)Antimicrobial (S. aureus) MIC (µg/mL)
DERIV-01 4-Fluorophenylamine5.212.832
DERIV-02 3,4-Dichlorophenylamine2.18.516
DERIV-03 Morpholine> 5025.1> 64
DERIV-04 4-Methoxyphenol15.64.3> 64
DERIV-05 Thiophenol8.918.28

Conclusion and Future Directions

The this compound scaffold is a highly versatile and valuable starting material for the development of novel, biologically active small molecules. The strategic combination of the methoxy and trifluoromethyl groups provides a unique electronic and steric profile that can be leveraged to achieve potent and selective modulation of various biological targets. The straightforward synthesis of derivatives allows for the rapid exploration of chemical space and the optimization of lead compounds.

Future research in this area should focus on:

  • Elucidation of specific molecular targets and mechanisms of action for the most potent derivatives. This can be achieved through techniques such as affinity chromatography, proteomics, and computational modeling.

  • Expansion of the derivative library to include a wider range of nucleophiles, including heterocyclic and more complex functionalities, to further explore the structure-activity landscape.

  • In vivo evaluation of the most promising compounds in relevant animal models of cancer, inflammation, and infectious diseases to assess their therapeutic potential, pharmacokinetics, and safety profiles.

By continuing to explore the medicinal chemistry of this compound derivatives, the scientific community can unlock new avenues for the development of next-generation therapeutics to address unmet medical needs.

References

Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)benzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic properties of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The unique substitution pattern on the aromatic ring, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, alongside a reactive benzyl bromide moiety, makes a thorough spectroscopic characterization essential for quality control and reaction monitoring. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

While exhaustive searches of publicly available databases and scientific literature did not yield experimentally obtained spectra for this specific compound, this guide will utilize predictive models and expert analysis based on established principles of spectroscopy to provide a comprehensive theoretical characterization. The methodologies described represent standard protocols for the acquisition of such data.

Molecular Structure and Key Features

The structural formula of this compound (CAS No. 886500-59-0, Molecular Formula: C₉H₈BrF₃O) is presented below.[1][2] Understanding this structure is fundamental to interpreting its spectroscopic data. The key features include a trisubstituted benzene ring, a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a bromomethyl group (-CH₂Br).

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra, along with the rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol (Hypothetical)

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.7d1HAr-H (H-6)
~7.3-7.4s1HAr-H (H-3)
~7.2-7.3d1HAr-H (H-5)
~4.6s2H-CH₂ Br
~3.9s3H-OCH₃

Interpretation:

  • The three aromatic protons are expected to appear in the range of 7.2-7.7 ppm. The proton at the 6-position, being ortho to the electron-donating methoxy group and meta to the electron-withdrawing trifluoromethyl group, is predicted to be the most downfield of the aromatic signals. The protons at the 3 and 5-positions will have their chemical shifts influenced by the neighboring substituents.

  • The benzylic protons of the -CH₂Br group are expected to resonate as a singlet at approximately 4.6 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.

  • The methoxy protons (-OCH₃) should appear as a sharp singlet at around 3.9 ppm.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~158C -OCH₃
~135C -CH₂Br
~130 (q)C -CF₃
~128Ar-C H (C-6)
~124 (q)-C F₃
~118Ar-C H (C-5)
~112Ar-C H (C-3)
~56-OC H₃
~32-C H₂Br

Interpretation:

  • The carbon attached to the methoxy group (C-2) is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.

  • The carbon bearing the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.

  • The remaining aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

  • The benzylic carbon (-CH₂Br) is expected around 32 ppm, and the methoxy carbon (-OCH₃) around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Hypothetical)

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃, -CH₂)
1600-1450C=C stretchAromatic ring
1350-1150C-F stretchTrifluoromethyl
1250-1000C-O stretchAryl ether
700-600C-Br stretchAlkyl bromide

Interpretation:

  • The spectrum will be dominated by strong C-F stretching bands in the 1350-1150 cm⁻¹ region, characteristic of the trifluoromethyl group.

  • Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.

  • The C-O stretching of the aryl ether will be visible between 1250 and 1000 cm⁻¹.

  • The C-Br stretch is expected at lower wavenumbers, typically in the 700-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Experimental Protocol (Hypothetical)

A mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced directly or via a gas chromatograph (GC).

Predicted Mass Spectrometry Data
m/zInterpretation
268/270Molecular ion [M]⁺ and [M+2]⁺ peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
189[M - Br]⁺
159[M - Br - OCH₂]⁺ or [M - CH₂Br - O]⁺
145[C₇H₄F₃]⁺

Interpretation:

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks are expected at m/z 268 and 270.

  • A major fragmentation pathway would be the loss of the bromine atom to give a stable benzylic carbocation at m/z 189.

  • Further fragmentation of the [M - Br]⁺ ion could involve the loss of formaldehyde (CH₂O) from the methoxy group or other rearrangements.

fragmentation_pathway M [M]⁺ m/z 268/270 M_minus_Br [M - Br]⁺ m/z 189 M->M_minus_Br - Br• Fragment1 Further Fragments m/z 159, 145, etc. M_minus_Br->Fragment1 - CH₂O, etc.

Figure 2: Predicted key fragmentation pathway for this compound.

Conclusion

This technical guide has provided a detailed, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on the known effects of the functional groups present in the molecule. This information serves as a valuable reference for researchers and scientists working with this compound, aiding in its identification, purity assessment, and the monitoring of chemical transformations. The provided hypothetical experimental protocols represent standard practices in analytical chemistry for obtaining such crucial data.

References

An In-depth Technical Guide on the Safe Handling of 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring both laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling considerations for 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a key building block in modern synthetic chemistry. By understanding the inherent reactivity and potential hazards of this compound, laboratory personnel can mitigate risks and utilize this versatile reagent to its full potential.

Compound Profile and Significance

This compound (CAS No. 886500-59-0) is a substituted aromatic compound featuring a reactive bromomethyl group.[1] Its structure incorporates a trifluoromethyl moiety, which is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] This makes the parent compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. Key data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₉H₈BrF₃O[1]
Molecular Weight 269.06 g/mol [4]
Appearance Solid[4]
CAS Number 886500-59-0[1]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, primarily due to its corrosive nature and lachrymatory properties.[4][5] A detailed risk assessment should be conducted before any handling of this compound.

GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1][5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1]

This table represents a summary of the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for a complete list of classifications.

Toxicological Profile

Exposure to this compound can lead to a range of adverse health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Inhalation: Vapors or dust can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and a burning sensation in the throat.[5][6]

  • Skin Contact: Direct contact can cause severe skin burns and blistering.[5][6] Prolonged or repeated exposure may lead to progressive ulceration if not treated immediately.[5]

  • Eye Contact: This compound is a potent lachrymator and can cause serious and potentially permanent eye damage, including corneal burns.[5][7]

  • Ingestion: If swallowed, it can cause corrosive burns to the mouth, throat, and stomach.[8]

While specific toxicological data for this exact compound is limited, the known hazards of the benzyl bromide class of compounds suggest that it should be handled with extreme caution.[9][10]

Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is crucial for preventing hazardous reactions in the laboratory. The benzylic bromide is a reactive electrophile and will readily participate in nucleophilic substitution reactions.

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines.[11] Reactions with these substances can be vigorous and exothermic.

  • Reaction with Bases: Strong bases can initiate elimination reactions (E2 mechanism) or substitution reactions (SN2 mechanism), depending on the specific base and reaction conditions.[12][13][14][15] These reactions can generate heat and potentially hazardous byproducts.

  • Reaction with Oxidizing Agents: Contact with strong oxidizing agents can lead to a violent reaction, posing a fire or explosion risk.[11]

  • Moisture Sensitivity: The compound can slowly decompose on contact with water, producing hydrogen bromide gas, which is corrosive and toxic.[7] This decomposition can also lead to pressure buildup in sealed containers.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls

Engineering controls are the most effective means of reducing exposure and should be prioritized over administrative controls and PPE.[16][17][18]

  • Chemical Fume Hood: All handling of this compound, including weighing and dispensing, should be conducted in a properly functioning chemical fume hood to control airborne concentrations.[19][20]

  • Ventilated Enclosures: For weighing small quantities of the solid, a ventilated balance enclosure or a glove box can provide an additional layer of containment.[20][21]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[20]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for protecting laboratory personnel from direct contact with this hazardous chemical.[8][21][22][23]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[9][22]Protects against splashes and airborne particles, and provides full facial protection from the corrosive and lachrymatory effects.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[9]Prevents skin contact and chemical burns. Always consult the glove manufacturer's compatibility chart.
Body Protection A lab coat, and for larger quantities or splash potential, a chemical-resistant apron.[21][22]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations or in the event of a spill.[21]Provides protection from inhaling hazardous vapors or dust, especially if engineering controls are insufficient.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.

Handling
  • Work Area Designation: Designate a specific area within the fume hood for handling this compound.[20]

  • Avoid Dust Formation: As a solid, care should be taken to minimize the generation of dust during weighing and transfer.[1]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[18] Do not eat, drink, or smoke in areas where this chemical is handled.[7]

Storage
  • Container: Store in a tightly closed, properly labeled container.[11]

  • Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[19]

  • Moisture and Light: Protect from moisture and light, as these can promote degradation.[23]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Spill and Leak Procedures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Ventilate the area after cleanup is complete.[5]

  • Reporting: Report all spills and exposures to the appropriate laboratory and institutional safety personnel.

Waste Disposal and Environmental Considerations

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Disposal

As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[24]

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste streams.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[24]

Environmental Impact

Halogenated aromatic compounds can be persistent in the environment and may have toxic effects on aquatic life.[1][3][25][26] Therefore, it is imperative to prevent any release of this compound into the environment.

Experimental Workflow and Causality

To illustrate the practical application of these safety principles, consider a typical nucleophilic substitution reaction using this compound.

Sample Experimental Protocol: Synthesis of a Benzyl Ether

Objective: To synthesize a benzyl ether via a Williamson ether synthesis reaction.

Materials:

  • This compound

  • A suitable alcohol (e.g., ethanol)

  • A non-nucleophilic base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran)

Procedure:

  • Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Addition of Alcohol and Base: Add the anhydrous solvent and the alcohol to the flask. Cool the mixture in an ice bath and slowly add the base to deprotonate the alcohol. Causality: The base is added to generate the alkoxide, which is a more potent nucleophile than the neutral alcohol.

  • Addition of Benzyl Bromide: Dissolve the this compound in a minimal amount of anhydrous solvent and add it dropwise to the stirring alkoxide solution. Causality: The benzylic carbon is electrophilic and will be attacked by the nucleophilic alkoxide in an SN2 reaction.

  • Reaction: Allow the reaction to proceed at the appropriate temperature, monitoring its progress by thin-layer chromatography.

  • Workup: Once the reaction is complete, quench any remaining base by carefully adding a proton source (e.g., water). Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Set up reaction in fume hood add_alcohol_base Add alcohol and base to form alkoxide prep->add_alcohol_base add_benzyl_bromide Add 2-Methoxy-4-(trifluoromethyl) benzyl bromide add_alcohol_base->add_benzyl_bromide SN2 Reaction react Monitor reaction by TLC add_benzyl_bromide->react quench Quench reaction react->quench extract Extract and wash quench->extract purify Purify by chromatography extract->purify

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the principles of hazard identification, risk assessment, engineering controls, proper PPE usage, and safe handling and disposal practices, researchers can minimize the risks associated with this compound and conduct their work in a safe and responsible manner. This guide serves as a foundational resource, but it is imperative that all laboratory personnel consult the most current Safety Data Sheet and institutional safety guidelines before working with this or any other hazardous chemical.

References

Methodological & Application

Application Note & Protocol: Strategic N-Alkylation of Amines using 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated N-Benzyl Moieties

In contemporary drug discovery and medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. When combined with an N-benzyl amine, a privileged structure in numerous biologically active compounds, the resulting N-(2-methoxy-4-(trifluoromethyl)benzyl) motif offers a unique combination of electronic and steric features.

This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using 2-Methoxy-4-(trifluoromethyl)benzyl bromide. We will delve into the mechanistic underpinnings of this transformation, provide a robust and validated experimental protocol, and discuss critical parameters for achieving high-yield, selective mono-alkylation.

Reaction Principle: A Mechanistic Perspective

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can slightly decrease the electron density of the benzyl system, but the benzylic position remains highly susceptible to nucleophilic attack.

  • Transition State: A transient, high-energy transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

  • Leaving Group Departure: The bromide ion, a stable anion, departs as the leaving group, resulting in the formation of a new C-N bond.

  • Deprotonation: The initial product is an ammonium salt. A base is required to abstract a proton from the nitrogen, yielding the final, neutral N-benzylated amine and a salt byproduct. This deprotonation step is crucial to regenerate the nucleophilicity of other amine molecules and drive the reaction to completion.[1]

A significant challenge in the alkylation of primary amines is the potential for over-alkylation .[2] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms an undesired tertiary amine.[1][2] Strategies to mitigate this include using a molar excess of the starting amine or carefully selecting a non-nucleophilic, sterically hindered base.

Mechanism Diagram

Caption: Sₙ2 mechanism for amine alkylation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the mono-N-alkylation of a primary amine. Modifications may be necessary for secondary or less reactive amines.

Materials and Reagents
  • Substrates: Primary or secondary amine (1.0 equiv)

  • Alkylating Agent: this compound (1.0 - 1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Workup Reagents: Deionized water, Ethyl acetate (EtOAc), Saturated aqueous sodium chloride (brine)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel (230-400 mesh) for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv) and the base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension at room temperature over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours). For less reactive amines, the reaction mixture may be heated to 40-60 °C.

  • Workup - Quenching and Extraction: Once the reaction is complete, filter off the inorganic base (if using K₂CO₃). Concentrate the filtrate under reduced pressure. If using a soluble base like DIPEA, directly concentrate the reaction mixture. Partition the residue between ethyl acetate and water.

  • Separation and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-benzylated amine.[3]

Data Summary: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various amine scaffolds.

Amine SubstrateAmine (equiv)Benzyl Bromide (equiv)Base (equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
Aniline1.01.1K₂CO₃ (2.5)DMF25885
Benzylamine1.51.0K₂CO₃ (2.0)CH₃CN25692
Morpholine1.01.2DIPEA (2.0)CH₃CN40488
Piperidine1.01.2K₂CO₃ (2.5)CH₃CN25595
Glycine methyl ester1.01.1NaHCO₃ (3.0)DMF251278

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Workflow Visualization

Caption: General workflow for N-alkylation protocol.

Safety and Handling Precautions

Chemical Hazard Information:

  • This compound: This compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage and may cause respiratory irritation.[4]

  • Benzyl Bromides (General Class): These reagents are toxic and irritants.[5] Avoid inhalation of vapors and contact with skin and eyes.[6][7] They are incompatible with strong bases, amines, and oxidizing agents.[8]

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[7][8][9] All manipulations must be performed inside a certified chemical fume hood to ensure adequate ventilation.[5][9]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[6] Ensure the area is well-ventilated.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive benzyl bromide (hydrolyzed).2. Base is not strong enough.3. Amine is not nucleophilic enough.1. Use fresh or newly purified benzyl bromide.2. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent (e.g., DMF).3. Increase reaction temperature and/or time.
Significant Over-alkylation 1. Secondary amine product is highly reactive.2. Stoichiometry of reagents is incorrect.1. Use a molar excess of the primary amine (1.5-2.0 equiv).2. Add the benzyl bromide slowly at a lower temperature (0 °C).
Complex Product Mixture 1. Degradation of starting material or product.2. Side reactions due to excessive heat.1. Ensure anhydrous conditions.2. Run the reaction at a lower temperature for a longer period.3. Monitor carefully by TLC to avoid prolonged reaction times.
Difficulty in Purification 1. Product and starting material have similar polarity.2. Product is a salt (incomplete deprotonation).1. Ensure complete consumption of starting amine before workup.2. During workup, a basic wash (e.g., dilute NaHCO₃) can help neutralize any remaining ammonium salt.

References

The Strategic deployment of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the repertoire of fluorinated building blocks, 2-Methoxy-4-(trifluoromethyl)benzyl bromide has emerged as a particularly valuable reagent for the introduction of the 2-methoxy-4-(trifluoromethyl)benzyl group, a motif increasingly found in a variety of biologically active compounds. This guide provides an in-depth exploration of this versatile building block, offering detailed protocols for its synthesis and its application in the construction of molecules with therapeutic potential.

Core Attributes and Strategic Value

This compound is a substituted aromatic compound characterized by the presence of a methoxy group ortho to the bromomethyl group and a trifluoromethyl group in the para position. This specific arrangement of substituents bestows upon the molecule a unique combination of reactivity and physicochemical properties that are highly advantageous in medicinal chemistry.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 886500-59-0[1][2]
Molecular Formula C₉H₈BrF₃O[1]
Molecular Weight 269.06 g/mol [1]
Appearance Solid[1]

The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the metabolic stability of the benzyl group by hindering oxidative metabolism at the aromatic ring. The methoxy group, an electron-donating group, can modulate the electronic environment of the aromatic ring and provide a handle for further functionalization or act as a key interaction point with a biological target. The benzylic bromide itself is a reactive electrophile, readily participating in nucleophilic substitution reactions to form stable carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

Synthesis of the Building Block: A Step-by-Step Protocol

The most common and practical laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. The alcohol precursor is commercially available and can be synthesized through various routes.

Protocol 1: Synthesis of this compound from 2-Methoxy-4-(trifluoromethyl)benzyl alcohol

This protocol is adapted from analogous transformations of benzyl alcohols to benzyl halides. A common and effective method utilizes phosphorus tribromide (PBr₃) in an aprotic solvent.

Materials:

  • 2-Methoxy-4-(trifluoromethyl)benzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Hexanes and Ethyl acetate (for chromatography, if needed)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: While stirring vigorously, slowly add phosphorus tribromide (PBr₃) (0.4 - 0.5 eq) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the quenching is done in a well-ventilated fume hood as gas evolution may occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is crucial to prevent the reaction of PBr₃ with water, which would form hydrobromic acid and reduce the efficiency of the brominating agent.

  • Controlled Temperature: The initial cooling to 0 °C and slow addition of PBr₃ are important to control the exothermic reaction and prevent the formation of side products.

  • Aqueous Work-up with Bicarbonate: The quench with sodium bicarbonate neutralizes any remaining acidic species, such as HBr or phosphoric acid byproducts.

Applications in Medicinal Chemistry: Protocols and Insights

The primary utility of this compound in medicinal chemistry lies in its ability to serve as an electrophilic partner in the formation of key chemical bonds. Its applications are particularly notable in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Application 1: N-Alkylation in the Synthesis of Heterocyclic Scaffolds

The introduction of the 2-methoxy-4-(trifluoromethyl)benzyl group onto nitrogen-containing heterocycles is a common strategy to explore the structure-activity relationship (SAR) of potential drug candidates. This moiety can occupy hydrophobic pockets in protein targets and influence the overall conformation of the molecule.

Workflow for N-Alkylation:

cluster_0 N-Alkylation of a Heterocycle Heterocycle-NH Heterocycle with N-H group Reaction Reaction Heterocycle-NH->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃, NaH) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction BuildingBlock This compound BuildingBlock->Reaction Product N-Alkylated Heterocycle Reaction->Product SN2 Reaction

General N-Alkylation Workflow

Protocol 2: N-Alkylation of a Pyrrolopyrimidine Core

This protocol is based on synthetic strategies employed in the development of kinase inhibitors.

Materials:

  • A pyrrolo[2,3-d]pyrimidine derivative with a free N-H group

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the pyrrolopyrimidine derivative (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: Add a solution of this compound (1.1-1.5 eq) in a small amount of DMF to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific pyrrolopyrimidine. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing: Combine the organic extracts and wash with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated pyrrolopyrimidine.

Expert Insights:

  • Choice of Base: Cesium carbonate is often more effective than potassium carbonate for N-alkylation of less nucleophilic heterocycles due to its greater solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the anion. Sodium hydride (NaH) can also be used for deprotonation, particularly for less acidic N-H protons.

  • Solvent Selection: DMF is a common choice due to its high boiling point and ability to dissolve a wide range of reactants. Acetonitrile is another suitable aprotic polar solvent.

Application 2: O-Alkylation in Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers. This compound is an excellent electrophile for this reaction, allowing for the facile introduction of the corresponding benzyl ether protecting group or for the synthesis of target molecules containing an ether linkage.

Workflow for Williamson Ether Synthesis:

cluster_1 Williamson Ether Synthesis Alcohol Alcohol or Phenol (R-OH) Reaction Reaction Alcohol->Reaction Base Strong Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Reaction BuildingBlock This compound BuildingBlock->Reaction Product Benzyl Ether (R-O-CH₂-Ar) Reaction->Product SN2 Reaction

Williamson Ether Synthesis Workflow

Protocol 3: O-Alkylation of a Phenol

Materials:

  • A substituted phenol

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous, or DMF, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (for NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Deprotonation (using NaH): To a suspension of sodium hydride (1.2-1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of the phenol (1.0 eq) in THF dropwise at 0 °C. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Deprotonation (using K₂CO₃): Alternatively, to a solution of the phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Alkylation: Add a solution of this compound (1.1-1.2 eq) in the reaction solvent to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC.

  • Work-up (for NaH reaction): Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up (for K₂CO₃ reaction): Pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Self-Validation:

The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction should be carefully monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the complete consumption of the starting material and the formation of the desired product. The identity and purity of the final compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated chemical fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic advantage in the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The protocols detailed in this guide offer a practical framework for the synthesis and application of this valuable reagent, empowering researchers to accelerate their drug discovery efforts.

References

Application Notes and Protocols for Reactions of 2-Methoxy-4-(trifluoromethyl)benzyl bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthetic utilization of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a versatile reagent in organic synthesis and drug discovery. The document outlines reaction conditions for its engagement with a diverse range of O-, N-, S-, and C-nucleophiles. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers in optimizing their synthetic strategies. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: Chemical Reactivity and Strategic Considerations

This compound is a valuable building block, incorporating both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring. This substitution pattern modulates the electronic properties and reactivity of the benzylic bromide.

The primary benzylic nature of the bromide strongly favors nucleophilic substitution via an S(_N)2 mechanism .[1] This pathway involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to inversion of stereochemistry if the carbon were chiral. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzylic carbon, potentially accelerating the S(_N)2 reaction. Conversely, the electron-donating methoxy group could slightly diminish this effect through resonance, but its ortho position makes its inductive and steric influence more complex. For practical purposes, the S(_N)2 pathway is the predominant and most predictable reaction course.

Safety Precautions: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2]

Reaction with O-Nucleophiles: The Williamson Ether Synthesis

The reaction of this compound with alcohols and phenols to form ethers is a classic example of the Williamson ether synthesis.[1][3] This reaction proceeds by converting the alcohol or phenol into its more nucleophilic alkoxide or phenoxide form with a suitable base.

Causality in Experimental Design:
  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the alcohol or phenol without competing in the substitution reaction. Sodium hydride (NaH) is highly effective for alcohols, while weaker bases like potassium carbonate (K(2)CO(_3)) are often sufficient for the more acidic phenols.[4]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for S(_N)2 reactions.[4] They effectively solvate the cation of the base (e.g., Na

    +^++
    or K
    +^++
    ), leaving the nucleophilic anion "naked" and highly reactive.[1]

  • Temperature Control: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent substitution reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.

Protocol 2.1: Synthesis of a Benzyl Ether from an Alcohol

This protocol describes the synthesis of an ether from an alcohol and this compound using sodium hydride.

Workflow Diagram:

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol in DMF B Add NaH at 0 °C A->B Formation of Alkoxide C Add Benzyl Bromide B->C Nucleophilic Attack D Stir at Room Temperature C->D Reaction Progression E Quench with Water D->E Stop Reaction F Extract with Ethyl Acetate E->F Product Isolation G Purify by Chromatography F->G Final Product

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.[4]

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction with N-Nucleophiles: Synthesis of Amines and Related Compounds

Direct alkylation of ammonia or primary/secondary amines with benzyl bromides can lead to overalkylation, yielding a mixture of products.[5] To achieve selective synthesis of primary amines, methods like the Gabriel synthesis or the use of an azide nucleophile followed by reduction are preferred.

Protocol 3.1: Synthesis of a Benzyl Azide

This protocol details the synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl azide, a versatile intermediate that can be readily reduced to the corresponding primary amine.

Workflow Diagram:

Azide_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzyl Bromide in DMSO B Add Sodium Azide A->B Introduce Nucleophile C Stir at Room Temperature B->C S_N2 Displacement D Add Water C->D Quench and Precipitate Salts E Extract with Diethyl Ether D->E Product Isolation F Wash and Dry E->F Purification

Caption: Workflow for Benzyl Azide Synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN(_3), 1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DMSO in a round-bottom flask.

  • Add sodium azide as a solid in one portion.[6]

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Slowly add water to the reaction mixture (Note: this can be exothermic).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).[6]

  • Wash the combined organic layers with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the benzyl azide.[6]

Protocol 3.2: Gabriel Synthesis of a Primary Amine

The Gabriel synthesis provides a reliable method for the preparation of primary amines by alkylating potassium phthalimide, followed by hydrazinolysis to release the desired amine.

Materials:

  • Potassium phthalimide (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Concentrated HCl

  • Diethyl ether

Procedure:

  • Suspend potassium phthalimide in anhydrous DMF in a round-bottom flask.

  • Add this compound and heat the mixture (e.g., to 80-100 °C).

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Filter the resulting precipitate (N-benzylphthalimide intermediate), wash with water, and dry.

  • Suspend the N-benzylphthalimide intermediate in ethanol and add hydrazine hydrate.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the mixture, add concentrated HCl, and filter off the phthalhydrazide precipitate.

  • Neutralize the filtrate with a base (e.g., NaOH) and extract the primary amine with diethyl ether.

  • Dry the organic layer, concentrate, and purify the amine as needed.

Reaction with S-Nucleophiles: Thioether Synthesis

The synthesis of thioethers (sulfides) is analogous to the Williamson ether synthesis, involving the reaction of a thiol with the benzyl bromide. The thiol is typically deprotonated with a base to form the more potent thiolate nucleophile.

Protocol 4.1: Synthesis of a Benzyl Thioether

Materials:

  • Thiol (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K(_2)CO(_3), 1.5 eq)

  • Acetone or Acetonitrile

  • Water

  • Dichloromethane

Procedure:

  • To a solution of the thiol in acetone or acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound and continue stirring at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • Alternatively, add water to the reaction mixture and extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude thioether by flash column chromatography.

Reaction with C-Nucleophiles: Nitrile Synthesis

The cyano group is a valuable functional group in organic synthesis, and it can be readily introduced by reacting an alkyl halide with a cyanide salt.

Protocol 5.1: Synthesis of a Benzyl Nitrile

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN, 1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide in DMSO.

  • Add a solution of this compound in DMSO dropwise.

  • Stir the reaction at room temperature and monitor by TLC.[7]

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting nitrile by distillation or chromatography if necessary.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound.

Nucleophile ClassNucleophile ExampleBaseSolventTemperatureTypical Reaction Time
O-Nucleophile PhenolK(_2)CO(_3)DMF, AcetoneRT to 60 °C4-12 h
AlcoholNaHDMF, THF0 °C to RT2-16 h
N-Nucleophile Sodium AzideN/ADMSO, DMFRT12-24 h
Phthalimide (K
+^++
salt)
N/ADMF80-100 °C2-8 h
S-Nucleophile ThiophenolK(_2)CO(_3), Et(_3)NAcetone, CH(_3)CNRT to 50 °C1-6 h
C-Nucleophile Sodium CyanideN/ADMSO, DMFRT2-12 h

RT = Room Temperature

References

Application Note: Strategic Purification of Reaction Products Derived from 2-Methoxy-4-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-4-(trifluoromethyl)benzyl bromide is a pivotal building block in contemporary synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. The unique electronic properties imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group make it a versatile reagent.[1][2] However, these same properties can lead to complex reaction mixtures containing closely related impurities and byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic purification of products derived from reactions involving this key intermediate. We will delve into the causality behind common impurity formation and present detailed, field-proven protocols for Liquid-Liquid Extraction (LLE), Flash Column Chromatography, and Recrystallization, designed to ensure the isolation of products with high purity and yield.

Understanding the Reactivity and Impurity Profile

The purification strategy for any given reaction product begins with a fundamental understanding of the starting material's reactivity and the potential side reactions that can occur. This compound is a reactive electrophile, prone to participating in a variety of transformations, most commonly nucleophilic substitution and organometallic reactions.[3][4]

Causality of Impurity Formation:

The primary challenge stems from the lability of the benzylic bromide and the conditions required for many synthetic transformations. For instance, in Grignard reactions, the formation of the desired organometallic reagent can be accompanied by Wurtz coupling, where the Grignard reagent reacts with unreacted starting material to form a dimer.[5][6] Similarly, nucleophilic substitution reactions may be incomplete, leaving residual benzyl bromide, or may be complicated by hydrolysis of the starting material to the corresponding benzyl alcohol, especially if trace moisture is present.

Reaction Type Example Transformation Expected Product Type Common Potential Impurities Reason for Formation
Nucleophilic Substitution Reaction with an amine or alcoholBenzyl amine or etherUnreacted Benzyl Bromide; 2-Methoxy-4-(trifluoromethyl)benzyl alcoholIncomplete reaction; Hydrolysis of the starting material.
Grignard Reagent Formation Reaction with Magnesium (Mg)Benzylmagnesium bromide1,2-bis(2-methoxy-4-(trifluoromethyl)phenyl)ethane (Wurtz Dimer)Reaction of the formed Grignard reagent with remaining benzyl bromide.[6][7]
Friedel-Crafts Alkylation Reaction with an aromatic ring (e.g., Toluene)Diaryl methane derivativePoly-alkylated products; Unreacted Benzyl BromideInsufficient control over stoichiometry and reaction conditions.
Williamson Ether Synthesis Reaction with a sodium alkoxideAryl benzyl ether2-Methoxy-4-(trifluoromethyl)benzyl alcohol; Elimination byproductsHydrolysis; Strong base promoting elimination over substitution.

The General Purification Workflow

A robust purification strategy follows a logical progression from bulk impurity removal to high-resolution separation. The initial reaction work-up is as critical as the final purification step. This workflow ensures efficiency and minimizes product loss.

Purification_Workflow Crude Crude Reaction Mixture Quench Reaction Quench (e.g., H2O, sat. NH4Cl) Crude->Quench LLE Liquid-Liquid Extraction (LLE) (Bulk Impurity Removal) Quench->LLE Organic_Phase Dried Organic Phase LLE->Organic_Phase Analysis Purity Analysis (TLC, LC-MS) Organic_Phase->Analysis Decision Product State & Purity? Analysis->Decision Chromatography Flash Column Chromatography Decision->Chromatography  Oil or  Impure Solid Recrystallization Recrystallization Decision->Recrystallization  Solid (>90% pure) Pure_Product Pure Product Decision->Pure_Product  Sufficiently Pure Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for product purification.

Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction (LLE)

Principle: LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8][9] By adjusting the pH of the aqueous layer, one can selectively protonate or deprotonate acidic or basic impurities, causing them to partition into the aqueous phase, while the neutral organic product remains in the organic layer.

Materials:

  • Separatory funnel

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether)[10]

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Step-by-Step Protocol:

  • Quench the Reaction: Carefully quench the reaction mixture as appropriate for the reagents used (e.g., by slowly adding water, ice, or a saturated aqueous NH₄Cl solution).

  • Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel of appropriate size.

  • Dilute with Organic Solvent: Add an organic solvent (e.g., ethyl acetate) to dissolve the product and dilute the organic phase. The volume should typically be equal to or greater than the aqueous phase volume.

  • Initial Water Wash: Add deionized water, stopper the funnel, and invert it, making sure to vent frequently to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate and drain the lower (aqueous) layer.

  • Neutralizing Wash: Add saturated NaHCO₃ solution to neutralize any residual acid catalysts or acidic byproducts. Shake and vent as before. A cessation of gas evolution indicates that the neutralization is complete. Drain the aqueous layer.

  • Brine Wash: Add brine solution. This wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.[11] Drain the aqueous layer.

  • Dry the Organic Layer: Drain the organic layer from the separatory funnel into an Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolate the Crude Product: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Purification by Flash Column Chromatography

Principle: Flash column chromatography is a high-resolution technique that separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[12] Non-polar compounds travel through the column more quickly, while polar compounds are retained longer by the polar silica gel. Given the trifluoromethyl group's contribution to lipophilicity and the methoxy group's moderate polarity, careful solvent selection is paramount.[1]

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent solvents (e.g., Hexane, Ethyl Acetate, DCM)

  • TLC plates, chamber, and UV lamp

  • Fraction collection tubes

Step-by-Step Protocol:

  • Eluent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. The ideal system will give your desired product an Rf value of ~0.25-0.35 and show good separation from all major impurities.

  • Column Packing: Pack the column with silica gel, typically as a slurry in the initial, least polar eluent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (DCM is often a good choice). For less soluble materials, or to achieve a tighter band, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Apply gentle positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches per minute.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., from 5% to 20% Ethyl Acetate in Hexane) to elute more polar compounds. A slow, steady gradient generally provides the best resolution.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting & Solvent Selection:

Product Polarity Suggested Starting Eluent System Common Issue Solution
Low (e.g., simple ether)100% Hexane -> 98:2 Hexane:EtOAcProduct won't move off baselineIncrease eluent polarity slowly (e.g., to 95:5 Hexane:EtOAc).
Medium (e.g., ketone, ester)95:5 -> 80:20 Hexane:EtOAcPoor separation from impurityTry a different solvent system (e.g., Hexane:DCM or Toluene:EtOAc).
High (e.g., alcohol, amide)80:20 -> 50:50 Hexane:EtOAcProduct is streaking on TLCAdd 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Protocol 3: Purification by Recrystallization

Principle: This technique is the gold standard for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[13] A crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound forms pure crystals, leaving impurities behind in the solution (the "mother liquor").

Materials:

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Various recrystallization solvents

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Test small amounts of your crude product in various solvents (e.g., hexane, heptane, ethanol, isopropanol, toluene, or water) to find a suitable one.[13] Solvent pairs (e.g., DCM/hexane) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely. Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, cooling can be completed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals, either air-drying on the filter paper or in a vacuum oven.

Recrystallization_Decision_Tree Start Crude Solid Test_Solvents Test Solubility in Various Solvents Start->Test_Solvents Find_Good_Solvent Good Solvent Found? (Insoluble cold, Soluble hot) Test_Solvents->Find_Good_Solvent Dissolve Dissolve in Minimum Hot Solvent Find_Good_Solvent->Dissolve Yes Try_Pair Try Solvent Pair (e.g., Ethanol/Water) Find_Good_Solvent->Try_Pair No Cool_Slowly Cool Slowly to Form Crystals Dissolve->Cool_Slowly Filter_Wash Filter and Wash with Cold Solvent Cool_Slowly->Filter_Wash Pure_Crystals Pure Crystalline Product Filter_Wash->Pure_Crystals Try_Pair->Test_Solvents

Caption: Decision process for recrystallization.

References

Application Note: High-Sensitivity Analysis of Phenolic Compounds via Derivatization with 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a broad class of molecules found in environmental samples, biological matrices, and pharmaceutical products. Their analysis often presents challenges due to their polarity, low volatility, and poor chromatographic performance. Chemical derivatization is a powerful strategy to overcome these limitations. This document provides a detailed guide to the use of 2-Methoxy-4-(trifluoromethyl)benzyl bromide as an advanced derivatizing agent for phenols. The resulting benzyl ether derivatives exhibit enhanced thermal stability and volatility, making them highly suitable for Gas Chromatography (GC) analysis. Crucially, the incorporation of a trifluoromethyl group creates a potent electrophore, enabling ultra-sensitive detection by Electron Capture Detection (ECD) or Mass Spectrometry (MS) in negative chemical ionization mode. This guide details the underlying reaction mechanism, provides a step-by-step protocol, and discusses the analytical benefits for research, quality control, and drug development applications.

The Rationale for Phenol Derivatization

Phenols are often analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] However, direct analysis by GC can be problematic. The polar hydroxyl group can engage in hydrogen bonding with active sites in the GC inlet and column, leading to poor peak shape, tailing, and reduced sensitivity.[3] Furthermore, many phenolic compounds have limited volatility, requiring high temperatures that can cause degradation.[3]

Derivatization addresses these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[3][4] This process is essential for:

  • Improving Chromatographic Behavior: Reducing peak tailing and improving resolution.

  • Increasing Volatility: Allowing for analysis of less volatile phenols at lower temperatures.

  • Enhancing Detector Response: Introducing specific functional groups (electrophores or fluorophores) that significantly increase the sensitivity of specialized detectors.

This compound is a reagent specifically designed to leverage these advantages, particularly for high-sensitivity detection.

Mechanism of Action: The Williamson Ether Synthesis

The derivatization of phenols with this compound proceeds via the classic Williamson ether synthesis.[5][6] This is a robust and widely understood SN2 (bimolecular nucleophilic substitution) reaction.[5][6]

The process occurs in two fundamental steps:

  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, forming a highly nucleophilic phenoxide anion. The acidity of phenols is sufficient to allow for the use of moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[7]

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of the this compound. This backside attack displaces the bromide leaving group, forming a stable ether linkage.[5]

The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or acetone, which effectively solvates the cation of the base without interfering with the nucleophile.[8]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Nucleophilic Substitution Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Proton abstraction Base Base (e.g., K₂CO₃) Base->Phenol Phenoxide_ref Phenoxide Anion (Ar-O⁻) Reagent This compound (R-Br) Product Derivatized Phenol (Ether) (Ar-O-R) Reagent->Product LeavingGroup Bromide Ion (Br⁻) Product->LeavingGroup Displacement Phenoxide_ref->Product SN2 Attack

Figure 1. Reaction mechanism for the derivatization of phenols.

Advantages of the 2-Methoxy-4-(trifluoromethyl)benzyl Ether Derivative

The specific structure of this reagent confers several analytical advantages:

FeatureAdvantageScientific Rationale
Trifluoromethyl (-CF₃) Group Enables ultra-sensitive detectionThe -CF₃ group is a potent electrophore , meaning it has a high affinity for capturing free electrons. This makes the derivative highly responsive to Electron Capture Detectors (ECD), which can achieve femtogram (10⁻¹⁵ g) to picogram (10⁻¹² g) detection limits.[9]
Benzyl Ether Linkage Improves thermal stability and chromatographic performanceReplacing the active hydroxyl proton with a stable ether linkage prevents hydrogen bonding, leading to sharper, more symmetrical peaks and increased recovery in GC systems.[3]
Increased Molecular Weight Shifts retention time and reduces volatilityThe significant increase in mass moves the derivative's elution time away from potential low-molecular-weight interferences in the sample matrix.[9]
Defined Fragmentation Aids in structural confirmation by Mass SpectrometryIn MS, the molecule will likely fragment at the benzylic position, yielding a characteristic ion for 2-methoxy-4-(trifluoromethyl)benzyl, which can be used for selected ion monitoring (SIM) for enhanced specificity.[10]

Detailed Experimental Protocol

This protocol provides a robust method for the derivatization of a standard phenol solution. It should be adapted and validated for specific sample matrices.

4.1. Reagents and Materials

  • Phenol standard(s) (e.g., Phenol, p-Cresol)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Acetonitrile (CH₃CN), HPLC or pesticide grade

  • Hexane, pesticide grade

  • Reagent-grade water

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

4.2. Step-by-Step Derivatization Procedure

Derivatization_Workflow start Start: Sample/ Standard in Vial prep_reagents Prepare 1 mg/mL Phenol & Reagent Solutions in Acetonitrile start->prep_reagents add_base Add ~10 mg anhy. K₂CO₃ to a 2 mL vial prep_reagents->add_base add_phenol Add 100 µL Phenol Standard add_base->add_phenol add_reagent Add 100 µL Derivatizing Reagent add_phenol->add_reagent seal_vortex Seal Vial Tightly & Vortex for 30s add_reagent->seal_vortex incubate Incubate at 60°C for 30 minutes seal_vortex->incubate cool Cool to Room Temperature incubate->cool workup Add 1 mL Hexane & 0.5 mL Water. Vortex & Centrifuge. cool->workup extract Transfer Hexane (top layer) to a new analysis vial workup->extract analyze Analyze by GC-ECD or GC-MS extract->analyze

Figure 2. Experimental workflow for phenol derivatization.
  • Reagent Preparation: Prepare stock solutions of your phenol standard(s) and this compound at a concentration of 1 mg/mL in acetonitrile.

  • Reaction Setup: To a 2 mL amber glass vial, add approximately 5-10 mg of anhydrous potassium carbonate. This provides the basic environment and a large surface area for the reaction.

  • Analyte Addition: Add 100 µL of the phenol stock solution to the vial.

  • Reagent Addition: Add 100 µL of the this compound stock solution. Using a slight excess of the derivatizing agent ensures the reaction goes to completion.

  • Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing of the reactants.

  • Incubation: Place the vial in a heating block or water bath set to 60°C for 30 minutes. Gentle heating accelerates the SN2 reaction rate.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Liquid-Liquid Extraction (Workup):

    • Add 1.0 mL of hexane and 0.5 mL of reagent-grade water to the vial.

    • Cap the vial and vortex vigorously for 1 minute to extract the nonpolar ether derivative into the hexane layer. The unreacted phenoxide and excess base will partition into the aqueous layer.

    • Centrifuge briefly (~2 min at 2000 rpm) to achieve a clean separation of the layers.

  • Sample Transfer: Carefully transfer the upper hexane layer into a clean autosampler vial for analysis.

  • Analysis: The sample is now ready for injection into the GC-ECD or GC-MS system.

Self-Validation: To ensure trustworthiness, this protocol should always be run alongside a reagent blank (containing all components except the phenol standard) to check for interferences and a derivatized standard to confirm reaction efficiency and establish retention time.

Analytical Considerations for GC-MS

For GC-MS analysis, a standard nonpolar column is recommended.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C (for Electron Ionization - EI).

Under EI conditions, the primary fragmentation is expected to be the cleavage of the C-O bond, yielding the stable 2-methoxy-4-(trifluoromethyl)benzyl cation . This fragment can be used for high-specificity quantification in Selected Ion Monitoring (SIM) mode.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Peak 1. Inactive base (absorbed moisture).2. Degradation of derivatizing reagent.3. Insufficient reaction time/temperature.1. Use fresh, anhydrous K₂CO₃; dry in an oven before use.2. Store reagent protected from light and moisture at 2-8°C. Prepare fresh solutions.3. Increase incubation time to 60 min or temperature to 75°C.
Broad or Tailing Peak Incomplete derivatization.Ensure a molar excess of the derivatizing reagent is used. Confirm the base is active.
Interfering Peaks in Blank Contaminated solvent, reagents, or vials.Use high-purity solvents. Bake glassware before use. Run a solvent blank to isolate the source of contamination.

Conclusion

Derivatization of phenols with this compound is a highly effective strategy for enabling sensitive and robust analysis by gas chromatography. The Williamson ether synthesis provides a reliable chemical foundation for the protocol, while the resulting derivative's chemical properties—volatility, thermal stability, and strong electrophoric nature—directly translate to superior analytical performance. This method offers researchers a powerful tool for trace-level quantification of phenolic compounds in complex matrices, with broad applications in environmental monitoring, metabolomics, and pharmaceutical development.

References

The Strategic Incorporation of the 2-Methoxy-4-(trifluoromethyl)benzyl Moiety: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a key building block for the introduction of the sterically and electronically unique 2-methoxy-4-(trifluoromethyl)benzyl group into complex molecules. We will explore the strategic advantages of this moiety in medicinal chemistry and agrochemical research, underpinned by detailed, field-proven protocols for its application in N-alkylation and O-alkylation reactions. The causality behind experimental choices, mechanistic insights, and self-validating protocols are presented to empower researchers in drug development and synthetic chemistry.

Introduction: The Significance of Fluorinated Building Blocks

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing motifs is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This compound serves as a valuable reagent for introducing this influential functional group, alongside a methoxy substituent that can modulate solubility and provide additional points for hydrogen bonding. This guide will delve into the practical applications of this versatile building block.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 886500-59-0[1]
Molecular Formula C₉H₈BrF₃O[1]
Molecular Weight 269.06 g/mol [2]
Appearance Solid[1]
Purity Typically ≥97%[3]

Safety Information: this compound is a corrosive compound that can cause severe skin burns and eye damage. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Core Applications: A Gateway to Complex Molecules

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds.

N-Alkylation of Amines and Heterocycles: Building Blocks for Bioactive Scaffolds

The introduction of the 2-methoxy-4-(trifluoromethyl)benzyl group onto nitrogen-containing scaffolds is a common strategy in the synthesis of pharmaceuticals, particularly kinase inhibitors and other targeted therapies. This moiety can occupy hydrophobic pockets in target proteins and enhance cell membrane permeability.

The choice of base and solvent is critical for achieving high yields and minimizing side reactions in N-alkylation. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is employed to neutralize the HBr generated during the reaction without competing with the primary nucleophile. Anhydrous polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and facilitate the Sₙ2 reaction pathway.

Caption: Workflow for the N-alkylation of amines/heterocycles.

This protocol is a representative procedure for the N-alkylation of a generic heterocyclic amine.

Materials:

  • Heterocyclic amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the heterocyclic amine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • In a separate vial, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the benzyl bromide dropwise to the stirred suspension of the amine and base at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of the 2-methoxy-4-(trifluoromethyl)benzyl group. The disappearance of the N-H proton signal (if present in the starting material) and the appearance of new aromatic and benzylic proton signals are key indicators.

O-Alkylation of Phenols: Synthesis of Benzyl Ethers

The formation of benzyl ethers via O-alkylation of phenols is another key application of this compound. This transformation is crucial for the synthesis of various complex molecules and can also serve as a method for protecting hydroxyl groups during multi-step syntheses.

Similar to N-alkylation, a base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. A weaker base like potassium carbonate is often sufficient. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring the Sₙ2 pathway.

O_Alkylation cluster_reactants cluster_conditions cluster_products Reactants Phenol + this compound Products Substituted Benzyl Ether + HBr Reactants->Products Sₙ2 Reaction Conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat Conditions->Products

Caption: General scheme for the O-alkylation of phenols.

This protocol outlines a general procedure for the synthesis of a benzyl ether from a substituted phenol.

Materials:

  • Substituted phenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a dry round-bottom flask, combine the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

  • Add anhydrous acetone to the flask.

  • Add this compound (1.2 equiv) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Self-Validation: Characterization by NMR will confirm the formation of the ether linkage, with the appearance of a characteristic benzylic ether methylene signal (typically around 5.0 ppm in ¹H NMR) and the disappearance of the phenolic hydroxyl proton signal.

Application in the Synthesis of a Kinase Inhibitor Precursor: A Representative Example

To illustrate the utility of this compound in the synthesis of complex, biologically active molecules, we present a representative synthesis of a key intermediate for a kinase inhibitor. This example is based on established synthetic routes for similar compounds.

The 2-methoxy-4-(trifluoromethyl)benzyl moiety can be introduced to a core heterocyclic structure, such as a pyrimidine, through an N-alkylation reaction as described in Protocol 1. This step is often a crucial part of the overall synthetic strategy to build the final drug molecule.

StepReactantsReagents & ConditionsProduct
1 Core Heterocycle (e.g., aminopyrimidine)This compound, K₂CO₃, Acetonitrile, 80 °CN-benzylated heterocycle
2 N-benzylated heterocycleFurther functionalization (e.g., cross-coupling)Advanced Intermediate
3 Advanced IntermediateFinal coupling partnerKinase Inhibitor

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its ability to introduce a unique combination of a methoxy and a trifluoromethyl group via robust N- and O-alkylation protocols makes it an invaluable tool for researchers in medicinal chemistry and agrochemical science. The protocols and insights provided in this guide are intended to facilitate the effective and safe use of this reagent in the pursuit of novel and impactful chemical entities.

References

Troubleshooting & Optimization

common side reactions with 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in chemical synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, often employed for the introduction of the 2-methoxy-4-(trifluoromethyl)benzyl group, a moiety that can be useful in the development of new pharmaceutical compounds. However, like many benzylic halides, its reactivity can lead to several side reactions that may complicate synthetic procedures and reduce yields. This guide will address these potential issues head-on, providing you with the knowledge to anticipate and mitigate them.

The reactivity of this compound is governed by the benzylic bromide, which can participate in both SN1 and SN2 nucleophilic substitution reactions. The presence of an electron-donating methoxy group at the ortho position and a strong electron-withdrawing trifluoromethyl group at the para position creates a unique electronic environment that influences its reactivity profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions I should be aware of when using this compound?

A1: The primary competing reactions are nucleophilic substitution (the desired reaction), homocoupling to form a bibenzyl dimer, and, to a lesser extent, elimination. The specific outcome is highly dependent on your reaction conditions, including the nucleophile, solvent, and temperature.

Q2: How do the methoxy and trifluoromethyl substituents affect the reactivity of the benzyl bromide?

A2: The ortho-methoxy group is electron-donating through resonance, which can stabilize a developing positive charge on the benzylic carbon. This stabilization can favor an SN1-type mechanism. Conversely, the para-trifluoromethyl group is strongly electron-withdrawing, which destabilizes the benzyl carbocation.[1][2] This electronic tug-of-war makes the choice of reaction conditions critical in directing the desired reactivity.

Q3: Is this compound stable? What are the recommended storage conditions?

A3: this compound is a lachrymator and is sensitive to moisture and light.[3] It should be stored in a tightly sealed container in a cool, dry, and dark place. Over time, exposure to atmospheric moisture can lead to hydrolysis, forming the corresponding benzyl alcohol and hydrobromic acid.

Q4: This compound is a lachrymator. What are the best practices for handling it safely?

A4: Due to its lachrymatory nature (causes tearing), it is imperative to handle this compound in a well-ventilated fume hood at all times.[4][5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves (nitrile gloves are a good choice for incidental contact).[5] Have a quench solution, such as aqueous sodium bicarbonate, readily available to neutralize any spills.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substituted Product

Q: My reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, including competing side reactions, poor reactivity of the nucleophile, or decomposition of the starting material.

Troubleshooting Steps:

  • Assess Nucleophile Strength:

    • Weak Nucleophiles: If you are using a weak nucleophile (e.g., water, alcohols), an SN1 pathway may be competing, potentially leading to solvolysis. Consider using a stronger nucleophile or activating your current one (e.g., deprotonation with a suitable base).

    • Strong Nucleophiles: With strong nucleophiles, the reaction should proceed via an SN2 mechanism. Ensure your nucleophile is not too basic, as this can promote elimination side reactions.

  • Optimize Solvent Choice:

    • For SN2 Reactions: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile, increasing its nucleophilicity.

    • For SN1-type Reactions: While polar protic solvents can promote SN1 reactions, they can also act as competing nucleophiles (solvolysis). If solvolysis is an issue, consider a less nucleophilic polar solvent.

  • Control the Temperature:

    • Higher temperatures can increase the rate of reaction but may also promote side reactions like elimination and decomposition. It is often beneficial to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is sluggish.

  • Check for Starting Material Decomposition:

    • Ensure your this compound is pure and has not hydrolyzed. If in doubt, it can be purified by passing it through a short plug of basic alumina.[6]

Issue 2: Formation of a Bibenzyl Homocoupled Product

Q: I am observing a significant amount of 1,2-bis(2-methoxy-4-(trifluoromethyl)phenyl)ethane in my reaction mixture. How can I prevent this homocoupling?

A: Homocoupling is a common side reaction with benzyl bromides, particularly in reactions involving organometallic reagents or certain catalytic systems (e.g., Suzuki or Heck couplings).[7][8][9]

Troubleshooting Steps:

  • Optimize Catalyst and Ligand (for Cross-Coupling Reactions):

    • The choice of catalyst and ligand is crucial in minimizing homocoupling in cross-coupling reactions.[7][10] For Suzuki-Miyaura couplings, using bulky, electron-rich phosphine ligands can often suppress the formation of the homocoupled product.[7] A thorough screening of different palladium catalysts and ligands may be necessary.

  • Control Reaction Temperature:

    • Higher temperatures often favor homocoupling.[7] Try running the reaction at a lower temperature to find a balance between the rate of the desired reaction and the side reaction.

  • Slow Addition of Reagents:

    • In reactions involving strong reducing agents or organometallics, slow addition of the benzyl bromide to the reaction mixture can help to maintain a low concentration of the reactive species, thereby minimizing self-reaction.

Issue 3: Presence of an Elimination Product

Q: My product mixture contains an alkene, suggesting an elimination reaction has occurred. How can I suppress this?

A: While elimination is generally less favorable for primary benzylic halides, it can occur, especially with bulky or strongly basic nucleophiles at elevated temperatures.[11]

Troubleshooting Steps:

  • Choice of Base/Nucleophile:

    • Avoid using sterically hindered or very strong bases if your goal is substitution. Opt for a less basic, but still potent, nucleophile.

    • If a base is required to deprotonate your nucleophile, use a non-hindered base and consider adding it at a low temperature.

  • Lower the Reaction Temperature:

    • Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the amount of the elimination byproduct.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol provides a general guideline for the O-alkylation of a phenol using this compound.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may require gentle heating (e.g., 50-60 °C) to go to completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Quenching and Removal of Excess this compound

If your reaction does not go to completion, or if you have used an excess of the benzyl bromide, it is important to remove the unreacted starting material.

  • Quenching: At the end of the reaction, a scavenger can be added to react with the excess benzyl bromide. A common and effective method is to add a small amount of a primary or secondary amine, such as triethylamine, which will form a water-soluble quaternary ammonium salt.[12][13]

  • Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) can help to hydrolyze and remove some of the unreacted benzyl bromide.

  • Chromatography: Unreacted benzyl bromide can typically be separated from the desired product by silica gel column chromatography, as it is generally less polar than the product of a successful substitution reaction.[12]

Data Presentation

Side ReactionCommon CausesRecommended Solutions
Homocoupling High temperature, certain catalysts/ligands, high concentration of benzyl bromideLower reaction temperature, screen catalysts/ligands, slow addition of reagents
Elimination Strong/bulky bases, high temperatureUse a less basic nucleophile, lower reaction temperature
Solvolysis Use of protic solvents (water, alcohols) as the reaction mediumUse a polar aprotic solvent (DMF, DMSO, acetonitrile)
Decomposition Presence of moisture, prolonged exposure to lightStore properly, use freshly purified reagent

Visualizations

Reaction Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Nucleophilic Substitution (SN1 or SN2) Homocoupled Product Homocoupled Product This compound->Homocoupled Product Homocoupling Elimination Product Elimination Product This compound->Elimination Product Elimination Benzyl Alcohol Derivative Benzyl Alcohol Derivative This compound->Benzyl Alcohol Derivative Hydrolysis

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Implementation Low Yield Low Yield Analyze Reaction Conditions Analyze Reaction Conditions Low Yield->Analyze Reaction Conditions Side Product Formation Side Product Formation Side Product Formation->Analyze Reaction Conditions Purification Strategy Purification Strategy Side Product Formation->Purification Strategy Check Nucleophile Check Nucleophile Analyze Reaction Conditions->Check Nucleophile Check Solvent Check Solvent Analyze Reaction Conditions->Check Solvent Check Temperature Check Temperature Analyze Reaction Conditions->Check Temperature Optimize Conditions Optimize Conditions Analyze Reaction Conditions->Optimize Conditions Modify Nucleophile/Base Modify Nucleophile/Base Optimize Conditions->Modify Nucleophile/Base Change Solvent Change Solvent Optimize Conditions->Change Solvent Adjust Temperature Adjust Temperature Optimize Conditions->Adjust Temperature Successful Reaction Successful Reaction Optimize Conditions->Successful Reaction Column Chromatography Column Chromatography Purification Strategy->Column Chromatography Pure Product Pure Product Purification Strategy->Pure Product

References

troubleshooting guide for reactions involving 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methoxy-4-(trifluoromethyl)benzyl bromide (CAS 886500-59-0). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this versatile but highly reactive reagent. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Pillar 1: Core Concepts & Reagent Stability

Before initiating any reaction, understanding the inherent properties and stability of this compound is critical. Its reactivity is a double-edged sword; while it's an excellent electrophile for substitution reactions, it is also prone to degradation.

FAQ: Reagent Handling and Storage

Question: I just received my bottle of this compound. What are the essential storage and handling precautions?

Answer: This reagent is classified as corrosive and is a lachrymator, causing severe skin burns, eye damage, and respiratory irritation.[1][2] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

For storage, the key principles are to protect it from moisture and light.[3]

  • Short-Term (days to weeks): Store in the original container, tightly sealed, in a cool, dark, and dry place. A desiccator cabinet is recommended.

  • Long-Term (months): For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4] Ensure the container is well-sealed to prevent condensation upon removal from the refrigerator. Always allow the bottle to warm to room temperature before opening to avoid moisture ingress.

Question: My reaction is failing, and I suspect the reagent has degraded. How can I diagnose this?

Answer: The primary degradation pathway for this benzylic bromide is hydrolysis to the corresponding 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. This occurs when the reagent is exposed to atmospheric or solvent-borne moisture.

Diagnostic Protocol: Quick Quality Check via TLC

  • Prepare Samples:

    • Dissolve a small sample of your benzyl bromide in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • If you have the corresponding benzyl alcohol, prepare a reference sample.

  • TLC Analysis:

    • Spot your benzyl bromide sample on a silica gel TLC plate.

    • Co-spot the benzyl bromide with the alcohol reference if available.

    • Elute with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Interpretation:

    • Good Reagent: You should see a single, dominant, less-polar spot corresponding to the benzyl bromide.

    • Degraded Reagent: You will observe a second, more polar spot (lower Rf value) corresponding to the benzyl alcohol by-product. The intensity of this spot correlates with the degree of degradation.

Pillar 2: Troubleshooting Nucleophilic Substitution Reactions

The primary application of this reagent is as an electrophile in SN2 and SN1 type reactions.[5] Benzylic halides are particularly adept at both mechanisms due to the ability of the benzene ring to stabilize the transition state (SN2) or the resulting carbocation (SN1).[6] Failures in these reactions typically stem from issues with the nucleophile, the reaction conditions, or competing side reactions.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing failed or low-yielding reactions.

troubleshooting_workflow start Low or No Product Formation check_reagents Step 1: Verify Reagent Integrity start->check_reagents reagent_quality Is Benzyl Bromide pure? (TLC/NMR) check_reagents->reagent_quality check_conditions Step 2: Assess Reaction Conditions solvent Is the solvent appropriate & dry? check_conditions->solvent check_sides Step 3: Investigate Side Reactions hydrolysis Identify Hydrolysis By-product (Benzyl Alcohol) check_sides->hydrolysis nucleophile_prep Is Nucleophile correctly prepared? (e.g., fully deprotonated) reagent_quality->nucleophile_prep Yes solution Solution Found reagent_quality->solution No (Replace Reagent) nucleophile_prep->check_conditions Yes nucleophile_prep->solution No (Adjust Prep) base Is the base suitable for the nucleophile? solvent->base Yes solvent->solution No (Change/Dry Solvent) temp Is the temperature optimal? base->temp Yes base->solution No (Change Base) temp->check_sides Yes temp->solution No (Adjust Temp) elimination Check for Elimination Products (Less common for benzylic) hydrolysis->elimination No hydrolysis->solution Yes (Use Anhydrous Conditions) elimination->solution Yes (Use Non-hindered Base)

Caption: A systematic workflow for troubleshooting nucleophilic substitution.

FAQ: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone SN2 reaction and a frequent application for this reagent.[7]

Question: I am attempting to synthesize an ether from an alcohol and this compound, but my yield is very low. What are the most common pitfalls?

Answer: This is a classic challenge that usually points to one of three areas: incomplete deprotonation of the alcohol, suboptimal solvent choice, or moisture contamination.

Causality: The SN2 mechanism requires a potent nucleophile. An alcohol (R-OH) is a weak nucleophile, but its conjugate base, the alkoxide (R-O⁻), is a strong one. Therefore, complete deprotonation is the essential first step.[7]

Self-Validating Protocol for Williamson Ether Synthesis

  • Setup: Under an inert atmosphere (N₂ or Ar), add your alcohol (1.0 equiv.) to a flame-dried flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (see Table 1). Common choices include THF, DMF, or ACN.

  • Deprotonation: Cool the solution to 0 °C. Add the base (1.1-1.2 equiv.) portion-wise.

    • In-Process Check: After stirring for 15-30 minutes at 0 °C, take a small aliquot (via syringe) and quench it into a vial with a drop of deuterated water (D₂O). Analyze by ¹H NMR to confirm the disappearance of the alcohol's -OH proton signal, or use TLC to see the alcohol spot replaced by a baseline salt spot.[8]

  • Electrophile Addition: Once deprotonation is confirmed, add a solution of this compound (1.0-1.1 equiv.) in anhydrous solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat as required (see Table 1), monitoring by TLC until the benzyl bromide is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Proceed with standard liquid-liquid extraction.

BaseRecommended SolventTypical TemperatureExpertise & Experience Notes
NaH (Sodium Hydride)Anhydrous THF, DMF0 °C to RTGold Standard. A strong, non-nucleophilic base. Generates H₂ gas, requiring proper ventilation. Demands strictly anhydrous conditions to prevent quenching.[9]
K₂CO₃ (Potassium Carbonate)Anhydrous DMF, AcetonitrileRT to 80 °CGood for Phenols. A weaker base, often sufficient for more acidic phenols. Requires heating for less acidic alcohols. It is a heterogeneous base, so vigorous stirring is essential.[10]
KOtBu (Potassium tert-butoxide)Anhydrous THF0 °C to RTStrong & Soluble. A very strong base, but sterically hindered. Less likely to cause elimination with this primary benzylic bromide. Good for hindered alcohols.

Table 1: Recommended conditions for Williamson Ether Synthesis.

FAQ: General Nucleophilic Alkylation

Question: My reaction with an amine nucleophile is messy, showing multiple products on the TLC and in the mass spectrum. What is happening?

Answer: You are likely observing over-alkylation. Primary (R-NH₂) and secondary (R₂-NH) amines can react with the benzyl bromide to form secondary and tertiary amines, respectively. The newly formed products can themselves act as nucleophiles, competing with the starting material and leading to a complex mixture.

Mitigation Strategies:

  • Use Excess Nucleophile: Employ a large excess of the starting amine (3-5 equivalents). By Le Châtelier's principle, this statistically favors the mono-alkylation product. The excess amine can be removed later by an acidic wash during workup.

  • Slow Addition: Add the benzyl bromide solution slowly, via syringe pump if possible, to the solution of the amine. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second alkylation event on the newly formed product.

  • Protecting Groups: For complex syntheses, consider using a nitrogen protecting group (e.g., Boc, Cbz) that can be removed after the alkylation step.

Pillar 3: Side Reactions & Purification

Visualizing the Primary Reaction and Side Reaction

reaction_pathways reagents 2-Methoxy-4-(CF3)benzyl bromide Nucleophile (Nu⁻) sn2_path Desired Sₙ2 Pathway reagents:f0->sn2_path Anhydrous Conditions reagents:f1->sn2_path hydrolysis_path Side Reaction: Hydrolysis reagents:f0->hydrolysis_path Trace H₂O product Desired Product (R-Nu-CH₂-Ar) sn2_path->product byproduct Hydrolysis By-product (HO-CH₂-Ar) hydrolysis_path->byproduct

Caption: Desired SN2 reaction versus the common hydrolysis side reaction.

Question: How can I effectively purify my product away from unreacted starting material and the benzyl alcohol by-product?

Answer: Flash column chromatography on silica gel is the most reliable method. The polarity differences between the components allow for clean separation.

CompoundStructureRelative PolarityElution Order (Non-polar to Polar)
2-Methoxy-4-(CF₃)benzyl bromide Ar-CH₂BrLow1st (least polar)
Desired Alkylated Product Ar-CH₂-NuIntermediate2nd (polarity depends on Nu)
2-Methoxy-4-(CF₃)benzyl alcohol Ar-CH₂OHHigh3rd (most polar)

Table 2: Common reaction components and their typical elution order in silica gel chromatography.

Pro-Tip for Purification: If your nucleophile was acidic (e.g., a phenol) and you used a base like NaH, a basic wash (e.g., with 1M NaOH) during the workup can help remove unreacted starting nucleophile into the aqueous layer, simplifying the subsequent chromatography. Be cautious, as prolonged exposure to strong base during workup can cause product decomposition.

References

Technical Support Center: Optimization of Solvent and Temperature for 2-Methoxy-4-(trifluoromethyl)benzyl bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Methoxy-4-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate your experiments successfully.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I resolve this?

Answer: Low or no product formation in reactions with this compound can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.

  • Inert Reactants: Ensure that your nucleophile is sufficiently reactive. Weak nucleophiles may require more forcing conditions (e.g., higher temperatures) to react efficiently. Also, verify the quality of the this compound, as it can degrade over time. Using a freshly opened or purified bottle is recommended.[1]

  • Inappropriate Solvent Choice: The choice of solvent is critical as it influences the reaction mechanism (SN1 or SN2).[2] For many nucleophilic substitution reactions with benzylic bromides, polar aprotic solvents like DMF, acetonitrile, or THF are preferred as they favor the SN2 pathway.[3] If an SN1 mechanism is desired, polar protic solvents like methanol or ethanol could be used, but be mindful of potential solvolysis side products.[4]

  • Suboptimal Temperature: Many alkylation reactions require heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, consider gradually increasing the temperature and monitoring the progress by an appropriate analytical technique like Thin Layer Chromatography (TLC). However, be aware that excessively high temperatures can lead to side reactions.[5]

  • Base Issues (if applicable): If your reaction requires a base to deprotonate a nucleophile (e.g., an alcohol or amine), ensure the base is strong enough and added in the correct stoichiometric amount. For instance, in Williamson ether synthesis, incomplete deprotonation of the alcohol will lead to low yields.[1]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing several unexpected products alongside my target molecule. What are these side products and how can I minimize their formation?

Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to optimizing your reaction for selectivity.

  • Elimination Products: Although less common for primary benzylic halides, elimination reactions to form a styrene derivative can occur, especially with sterically hindered or strong bases at elevated temperatures. If you suspect elimination, consider using a less hindered, weaker base and lowering the reaction temperature.

  • Solvolysis: If you are using a protic solvent that can also act as a nucleophile (e.g., methanol, water), you may observe the formation of a product where the bromine has been replaced by the solvent molecule.[2] If this is an issue, switching to a polar aprotic solvent is recommended.

  • C-Alkylation vs. O-Alkylation: When using phenoxide nucleophiles, there is a possibility of C-alkylation (attachment to the carbon of the aromatic ring) competing with the desired O-alkylation.[1] The choice of solvent and counter-ion can influence this ratio. Lowering the reaction temperature may also favor O-alkylation.[1]

  • Aromatic Bromination: While benzylic bromination is generally selective, under certain conditions, especially at higher temperatures, bromination of the electron-rich aromatic ring can occur as a side reaction.[5] This is less likely if you are using the pre-formed benzyl bromide.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reactions involving this compound.

Q1: How do I choose the optimal solvent for my reaction?

A1: The optimal solvent depends on the desired reaction mechanism (SN1 vs. SN2) and the nature of your nucleophile. This compound is a primary benzylic halide, which can react via either pathway.[6]

  • For SN2 Reactions: Polar aprotic solvents such as acetonitrile, DMF, DMSO, or acetone are generally the best choice.[2][3] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.[7]

  • For SN1 Reactions: Polar protic solvents like methanol, ethanol, or water favor the SN1 mechanism by stabilizing the benzylic carbocation intermediate that is formed.[4][8] The electron-donating methoxy group on the aromatic ring helps to stabilize this carbocation. However, the strongly electron-withdrawing trifluoromethyl group will have a destabilizing effect. The overall effect will be a balance of these two opposing electronic influences.

The following table summarizes the properties of common solvents:

SolventTypeDielectric Constant (ε)Favored Mechanism
AcetonitrilePolar Aprotic37.5SN2
DMFPolar Aprotic36.7SN2
DMSOPolar Aprotic46.7SN2
AcetonePolar Aprotic20.7SN2
MethanolPolar Protic32.7SN1
EthanolPolar Protic24.5SN1
WaterPolar Protic80.1SN1

Q2: What is the optimal temperature range for reactions with this compound?

A2: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

  • Starting Point: It is often best to start the reaction at room temperature and monitor its progress.

  • Optimization: If the reaction is sluggish, a moderate increase in temperature to 40-80°C is a good next step.[1] The exact temperature will depend on the solvent and the reactivity of the nucleophile.

  • Caution: Be aware that higher temperatures can increase the rate of side reactions such as elimination and decomposition.[9] Careful monitoring by TLC or other analytical methods is crucial when increasing the temperature.

Q3: How can I monitor the progress of my reaction effectively?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile components in the reaction mixture.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing less volatile compounds and can provide information about the molecular weight of the products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction and characterize the structure of the final product.

Q4: What are the safety precautions I should take when handling this compound?

A4: this compound is a hazardous chemical and should be handled with appropriate safety measures.

  • It is corrosive and can cause severe skin burns and eye damage.[12]

  • It may cause respiratory irritation and is a lachrymator (causes tearing).[12]

  • Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • In case of contact with skin or eyes, flush immediately with plenty of water and seek medical attention.[12]

Q5: How should I store this compound?

A5: Proper storage is important to maintain the chemical's stability.

  • The product is stable under normal handling and storage conditions.[12]

  • It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12]

  • It is incompatible with strong bases and strong oxidizing agents.[12]

  • Over time, benzyl bromides can decompose, releasing HBr. Storing the compound over an HBr scavenger like potassium carbonate or copper wire can help to improve its stability.[13]

Experimental Protocols & Visualizations

General Protocol for a Nucleophilic Substitution Reaction

This is a general procedure that can be adapted for your specific nucleophile and reaction conditions.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add your nucleophile and the chosen anhydrous solvent.

  • Addition of Base (if necessary): If your nucleophile requires deprotonation, add the appropriate base and stir until the deprotonation is complete.

  • Addition of Benzyl Bromide: Slowly add this compound (typically 1.0-1.2 equivalents) to the reaction mixture at the desired starting temperature (e.g., room temperature).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or another suitable analytical technique.

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Nucleophile & Solvent setup Assemble Dry Glassware under Inert Atmosphere start->setup add_reagents Add Nucleophile & Solvent setup->add_reagents add_base Add Base (if needed) add_reagents->add_base add_bromide Add 2-Methoxy-4-(trifluoromethyl) benzyl bromide add_base->add_bromide stir Stir at Optimized Temperature add_bromide->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography, etc.) dry->purify end end purify->end Characterize Final Product (NMR, MS)

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Decision-Making for Solvent & Temperature Optimization

Caption: A decision tree for optimizing solvent and temperature conditions.

References

Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this critical synthesis. Our approach is rooted in mechanistic understanding and validated purification protocols to ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of dibrominated product. How can I improve the selectivity for the desired mono-brominated compound?

A1: The formation of the benzal bromide derivative, 2-Methoxy-4-(trifluoromethyl)benzal bromide, is a common issue arising from over-bromination. To enhance selectivity, carefully control the stoichiometry of your brominating agent. Using N-bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it maintains a low and steady concentration of bromine radicals throughout the reaction, which favors mono-bromination.[1][2] Ensure you are using approximately 1.0 to 1.1 equivalents of NBS relative to your starting material, 2-Methoxy-4-(trifluoromethyl)toluene. Additionally, monitoring the reaction progress closely using techniques like TLC, GC, or ¹H NMR can help you quench the reaction upon consumption of the starting material, preventing further bromination.[3]

Q2: I am observing impurities that I suspect are from bromination on the aromatic ring. Why is this happening and how can I prevent it?

A2: Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired free-radical benzylic bromination.[1][4] The methoxy group on your starting material is an activating group, which can promote this side reaction. This is particularly problematic if Br₂ is used as the brominating agent, as it can directly participate in electrophilic substitution.[1] Using NBS minimizes the concentration of free Br₂, thus suppressing ring bromination.[4] Performing the reaction in non-polar solvents, such as carbon tetrachloride (though less favored now due to toxicity) or cyclohexane, and under strict exclusion of light (if not used for initiation) and Lewis acid catalysts can also mitigate this side reaction.[5]

Q3: My final product is showing the presence of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. What is the source of this impurity?

A3: this compound is susceptible to hydrolysis, which converts it to the corresponding benzyl alcohol.[6][7] This can occur during the reaction workup if aqueous solutions are used, or even during storage if the product is exposed to moisture. To minimize its formation, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize contact time with aqueous phases and ensure the organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. For long-term storage, keep the product in a tightly sealed container under an inert atmosphere and at a low temperature.

Q4: What is the best way to remove the succinimide by-product from my reaction when using NBS?

A4: Succinimide, the by-product of NBS bromination, is generally insoluble in non-polar organic solvents like cyclohexane or dichloromethane at cold temperatures but has some solubility in more polar solvents. A common and effective method for its removal is to filter the crude reaction mixture after cooling it down. The succinimide will precipitate out and can be removed by filtration. Subsequently, washing the organic filtrate with water will help remove any remaining succinimide.

Troubleshooting Guides for Impurity Removal

Guide 1: Over-bromination and Removal of 2-Methoxy-4-(trifluoromethyl)benzal bromide

Problem: The presence of the dibrominated impurity, 2-Methoxy-4-(trifluoromethyl)benzal bromide, which can be difficult to separate from the desired product due to similar polarities.

Root Cause Analysis: The formation of the dibrominated product occurs when the initially formed this compound reacts further with the brominating agent. This is more likely to happen with an excess of the brominating agent, prolonged reaction times, or high temperatures. The benzylic radical of the mono-brominated product is still susceptible to hydrogen abstraction and subsequent bromination.

Visualizing the Reaction Pathway:

G SM 2-Methoxy-4-(trifluoromethyl)toluene Product This compound (Desired Product) SM->Product 1. Radical Abstraction 2. Reaction with Br₂ Radical_Init Radical Initiator (e.g., AIBN, light) NBS NBS Impurity 2-Methoxy-4-(trifluoromethyl)benzal bromide (Dibrominated Impurity) Product->Impurity Further Radical Abstraction and Bromination G cluster_0 Free Radical Pathway (Benzylic Bromination) cluster_1 Electrophilic Aromatic Substitution (Ring Bromination) SM_Radical 2-Methoxy-4-(trifluoromethyl)toluene Product Desired Product SM_Radical->Product NBS, Radical Initiator SM_EAS 2-Methoxy-4-(trifluoromethyl)toluene Ring_Impurity Ring Brominated Impurity SM_EAS->Ring_Impurity Br₂, Lewis Acid (Trace)

References

Technical Support Center: Advanced Catalytic Strategies for 2-Methoxy-4-(trifluoromethyl)benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the synthetic challenges and opportunities associated with 2-Methoxy-4-(trifluoromethyl)benzyl bromide. This valuable building block is crucial in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, largely due to the influence of the trifluoromethyl group on lipophilicity and metabolic stability[1].

Traditional benzylation reactions often rely on strong bases like sodium hydride (NaH) in anhydrous polar aprotic solvents (e.g., DMF, THF)[2]. While effective, these methods present significant challenges, including strict moisture exclusion, hazardous reagents, and often, difficult purification. This support center provides a comprehensive overview of modern, alternative catalytic systems that offer milder conditions, improved functional group tolerance, and greater process efficiency. We will delve into the "why" behind these methodologies, offering troubleshooting guides and FAQs to ensure your success.

Part 1: Understanding the Substrate & Common Challenges

This compound is a reactive electrophile, prone to nucleophilic substitution. However, its reactivity also makes it susceptible to degradation and side reactions.

Q1: My starting material appears discolored or oily. Can I still use it?

A: this compound is a solid with a melting point of 42-45°C and can be a lachrymator[3][4]. Discoloration or an oily appearance may suggest hydrolysis to the corresponding benzyl alcohol or other degradation. Purity is paramount. We strongly recommend verifying the purity of your starting material by NMR or LC-MS before starting your reaction. Using impure starting material is a primary cause of low yields and complex purification[5].

Q2: I'm observing significant formation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol as a byproduct. What is the cause?

A: This is a classic sign of hydrolysis. The benzyl bromide is reacting with trace amounts of water in your reaction medium. This is particularly common when using strong, hygroscopic bases or non-anhydrous solvents. While traditional protocols demand rigorously dry conditions, the alternative catalysts discussed below are often more tolerant of residual moisture.

Part 2: Alternative Catalytic Systems: A Comparative Guide

Moving beyond conventional methods can significantly enhance your synthetic outcomes. Below, we explore three powerful alternative catalytic approaches.

Phase-Transfer Catalysis (PTC)

Expertise & Experience: Phase-transfer catalysis is a robust and scalable technique for reactions involving a water-soluble nucleophile (or base) and an organic-soluble substrate like our benzyl bromide. The catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs[6][7]. This circumvents the need for expensive, anhydrous polar aprotic solvents.

Authoritative Grounding: The mechanism relies on the formation of a lipophilic ion pair between the PTC and the anion, which has enhanced solubility and nucleophilicity in the organic medium[6].

  • Q: My PTC reaction is very slow or has stalled. What are the likely causes?

    • A1: Inefficient Stirring: The interface between the two phases is where the catalyst works. Ensure vigorous stirring to maximize the surface area between the aqueous and organic layers.

    • A2: Catalyst Choice: Not all PTCs are equal. For challenging reactions, consider a more lipophilic catalyst like tetrabutylammonium hydrogen sulfate or a phosphonium salt.

    • A3: Catalyst Poisoning: Certain anions can bind irreversibly to the catalyst, halting the catalytic cycle. Ensure your reagents are free from such impurities.

  • Q: I am still getting hydrolysis, even with PTC. How can I avoid this?

    • A: Consider a solid-liquid PTC system. Instead of an aqueous solution of a base (like NaOH), use a solid base such as potassium carbonate (K₂CO₃)[7]. This dramatically reduces the amount of water present, minimizing hydrolysis while still allowing the PTC to function effectively.

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrabutylammonium bromide (TBAB, 0.1 equiv.).

  • Add toluene or acetonitrile as the solvent (10 mL/mmol of phenol).

  • Add this compound (1.1 equiv.) to the mixture.

  • Heat the reaction to 60-80°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, filter off the solid base, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Photoredox Catalysis

Expertise & Experience: This cutting-edge technique uses visible light to generate radical intermediates under exceptionally mild conditions[8]. A photocatalyst, such as an iridium or ruthenium complex, absorbs light and initiates a single-electron transfer (SET) to the benzyl bromide. This cleaves the C-Br bond to form a benzyl radical, which can then be used in a variety of coupling reactions[9][10][11].

Authoritative Grounding: The generation of a benzyl radical from a benzyl bromide via photoredox catalysis opens up reaction pathways that are distinct from traditional S_N2 mechanisms. This allows for couplings that are otherwise difficult to achieve and proceeds with high functional group tolerance[8][12].

  • Q: My photoredox reaction shows no conversion. What should I check first?

    • A1: Oxygen Contamination: Molecular oxygen is an efficient quencher of the excited-state photocatalyst. It is critical to thoroughly degas your reaction mixture. This is typically done by three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.

    • A2: Light Source: Ensure your light source (e.g., blue LEDs) is emitting at a wavelength that effectively excites your chosen photocatalyst. Also, check that the light is adequately illuminating the reaction vessel.

    • A3: Reagent Purity: Impurities can act as quenchers or participate in unwanted side reactions. Use purified reagents and solvents.

  • Q: I am observing a significant amount of bibenzyl homocoupling product. How can I suppress this?

    • A: Homocoupling occurs when two benzyl radicals combine. This often indicates that the concentration of the desired coupling partner is too low or its reaction with the radical is slow. Try increasing the concentration of your nucleophile/radical trap. Alternatively, adjusting the solvent or adding a co-catalyst might be necessary to facilitate the desired reaction pathway over homocoupling[13].

photoredox_cycle cluster_main Catalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) BnBr Bn-Br PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET PC_star->PC_oxidized SET PC_reduced Reduced PC- PC_oxidized->PC Regeneration Bn_radical Bn• + Br- BnBr->Bn_radical e- from PC* Product Bn-Nuc Bn_radical->Product + Nuc Nuc Nucleophile (Nuc)

Caption: Simplified photoredox cycle for benzyl bromide functionalization.

Heterogeneous Catalysis

Expertise & Experience: For reactions like Friedel-Crafts alkylations, where the benzyl bromide acts as an electrophile to functionalize an aromatic ring, heterogeneous catalysts offer a green and efficient alternative to traditional Lewis acids like AlCl₃. Catalysts such as metal-organic frameworks (MOFs) or mixed metal oxides provide acidic sites on a solid support[14][15].

Authoritative Grounding: The key advantages are the ease of catalyst separation (simple filtration) and the potential for catalyst recycling, which are highly desirable for industrial processes[15]. These solid acids can activate the benzyl bromide, facilitating electrophilic aromatic substitution.

  • Q: My heterogeneous catalyst shows low activity. What could be the issue?

    • A1: Catalyst Activation: Many solid catalysts require pre-activation, typically by heating under vacuum or an inert atmosphere to remove adsorbed water and expose the active sites. Consult the supplier's or literature procedure for the specific activation protocol.

    • A2: Mass Transfer Limitation: The reaction occurs on the surface of the catalyst. If stirring is inadequate or the catalyst particles are too large, the reaction rate will be limited by the diffusion of reactants to the active sites.

    • A3: Leaching: Confirm that the catalysis is truly heterogeneous. Perform a hot filtration test: filter the catalyst out of the reaction mixture mid-reaction and allow the filtrate to continue stirring under the reaction conditions. If the reaction continues to progress, it indicates that active species have leached from the solid into the solution.

Part 3: General Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use the following workflow to diagnose common issues.

troubleshooting_workflow start Low Yield or No Reaction check_sm Verify Purity of Starting Materials (BnBr, Nucleophile, Solvent) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) cond_ok Conditions Correct? check_conditions->cond_ok check_atmosphere Was an Inert Atmosphere (N₂/Ar) Required and Used? atm_ok Atmosphere OK? check_atmosphere->atm_ok check_agitation Is Stirring/Agitation Adequate? agit_ok Agitation OK? check_agitation->agit_ok sm_ok->check_conditions Yes purify_sm Purify Starting Materials and Repeat sm_ok->purify_sm No cond_ok->check_atmosphere Yes adjust_cond Adjust Conditions (e.g., Increase Temp/Time) and Repeat cond_ok->adjust_cond No atm_ok->check_agitation Yes repeat_inert Repeat Under Strict Inert Atmosphere atm_ok->repeat_inert No increase_agit Increase Stirring Speed or Change Stir Bar agit_ok->increase_agit No consult Consult Catalyst-Specific Troubleshooting Guide agit_ok->consult Yes

Caption: Systematic workflow for troubleshooting low-yield reactions.

Data Summary: Comparison of Catalytic Systems

Catalytic SystemTypical CatalystKey AdvantagesCommon IssuesBest For...
Conventional NaH, K₂CO₃ in DMF/THFHigh reactivity, well-establishedHazardous reagents, strict anhydrous conditions, side reactionsSimple O- and N-alkylations with robust substrates.[2]
Phase-Transfer (PTC) TBAB, Aliquat 336Milder conditions, tolerates moisture, scalable, cost-effectiveSlow reaction rates, potential for hydrolysisWilliamson ether synthesis, alkylation of active methylene compounds.[6][7]
Photoredox fac-Ir(ppy)₃, Ru(bpy)₃Cl₂Very mild (RT, light), high functional group tolerance, novel reactivityRequires degassing, sensitive to light/oxygen, potential homocouplingCoupling with non-traditional nucleophiles, radical-based transformations.[9][10][16]
Heterogeneous Zeolites, MOFs, Fe₂O₃/ZrO₂Catalyst is reusable, easy product separation, environmentally friendlyMass transfer limitations, potential for catalyst leaching/poisoningFriedel-Crafts alkylation of aromatic compounds.[14][15][17]

References

preventing over-alkylation with 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for effectively utilizing this versatile reagent while avoiding common pitfalls, particularly over-alkylation.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, frequently employed for the introduction of the 2-methoxy-4-(trifluoromethyl)benzyl (MTMB) protecting group. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzyl ring modulate its reactivity and stability, offering unique advantages in multi-step syntheses. However, like many benzylating agents, it carries the inherent risk of over-alkylation, leading to undesired byproducts and reduced yields. This guide provides a comprehensive framework for understanding and mitigating these challenges.

Core Principles of Reactivity

This compound is an electrophilic reagent that participates in nucleophilic substitution reactions, most commonly Williamson ether synthesis for the protection of alcohols.[1] The reaction is typically performed in the presence of a base to deprotonate the nucleophile (e.g., an alcohol) to form a more reactive alkoxide.

The benzyl bromide moiety is a good leaving group, facilitating the SN2 reaction. The substituents on the aromatic ring influence the reactivity of the benzylic carbon. The methoxy group can stabilize a developing positive charge, while the trifluoromethyl group has the opposite effect. This electronic balance is crucial to its function as a protecting group.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Issue 1: Over-alkylation - Formation of Dialkylated Products

Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction, which I suspect is a dialkylated species. How can I prevent this?

A1: Over-alkylation, or dialkylation, is a common side reaction when using benzylating agents with substrates containing multiple reactive sites (e.g., diols, amines with N-H bonds). Here’s a systematic approach to troubleshoot and prevent this issue:

  • Stoichiometry is Key: Carefully control the stoichiometry of your reagents. Using a slight excess of the substrate relative to the this compound can favor mono-alkylation. A good starting point is 1.0 equivalent of the substrate to 0.9-1.0 equivalents of the benzyl bromide.[2]

  • Slow Addition of the Electrophile: Instead of adding the benzyl bromide all at once, add it dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, reducing the statistical probability of a second alkylation event occurring on the mono-alkylated product.

  • Choice of Base and Solvent: The reaction conditions play a critical role.

    • Weaker Bases: Using a milder base can sometimes provide better selectivity for mono-alkylation. Strong bases like sodium hydride (NaH) can lead to rapid and complete deprotonation, potentially increasing the rate of the second alkylation. Consider bases like potassium carbonate (K2CO3) or silver(I) oxide (Ag2O), which can offer more controlled reactions.[1]

    • Solvent Effects: Dipolar aprotic solvents like DMF and THF are commonly used.[3] However, their ability to solvate cations can increase the rate of substitution.[3] Experimenting with less polar solvents might slow down the reaction and improve selectivity, although solubility could become an issue.

  • Temperature Control: Running the reaction at a lower temperature will decrease the overall reaction rate, which can enhance selectivity. Start at 0 °C and allow the reaction to slowly warm to room temperature.

Table 1: Recommended Starting Conditions to Minimize Over-alkylation

ParameterRecommendationRationale
Stoichiometry 1.0 eq Substrate : 0.9-1.0 eq Benzyl BromideReduces excess electrophile available for second alkylation.[2]
Addition Slow, dropwise addition of benzyl bromideMaintains low concentration of the electrophile.
Base K2CO3, Ag2O, or Cs2CO3Milder bases can offer more controlled deprotonation.[1]
Solvent THF or AcetonitrileGood balance of solubility and reactivity.
Temperature 0 °C to Room TemperatureLower temperature slows reaction rates, improving selectivity.
Issue 2: Low Yield or Incomplete Reaction

Q2: My reaction is not going to completion, and I am recovering a significant amount of starting material. What are the likely causes?

A2: Incomplete conversion can be attributed to several factors:

  • Insufficient Deprotonation: Ensure your substrate is fully deprotonated before or during the addition of the benzyl bromide.

    • Base Strength and Equivalents: If using a weaker base like K2CO3, you may need to use a larger excess (e.g., 2-3 equivalents) and allow for a longer reaction time. For sterically hindered alcohols, a stronger base like NaH might be necessary.

    • Pre-formation of the Alkoxide: In some cases, pre-forming the alkoxide by treating the substrate with the base for a period before adding the benzyl bromide can improve yields. However, be cautious as pre-formation can sometimes lead to decomposition.[3]

  • Reagent Quality: this compound is sensitive to moisture and light.[4] Ensure it is stored properly under an inert atmosphere and in a cool, dark place.[4][5] Purity should be checked by NMR or other analytical techniques if degradation is suspected.

  • Reaction Time and Temperature: The reaction may simply require more time or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C.

Issue 3: Unexpected Side Products

Q3: I am observing an unexpected byproduct that is not the dialkylated product. What could it be?

A3: Besides over-alkylation, other side reactions can occur:

  • Elimination: Although less common with benzylic halides, elimination reactions can occur, especially with sterically hindered bases. This would result in the formation of a stilbene-type derivative. Ensure your base is not excessively bulky if you suspect this is an issue.

  • Kornblum Oxidation: In DMSO as a solvent, benzyl halides can undergo Kornblum oxidation to form the corresponding benzaldehyde.[6] If your reaction is in DMSO and you observe a byproduct with a carbonyl group, this is a likely culprit. Consider switching to a different solvent like THF or DMF.

  • Reaction with Solvent: Highly reactive intermediates can sometimes react with the solvent, particularly if the solvent has any active protons.

Experimental Protocol: Selective Mono-O-Benzylation of a Diol

This protocol provides a step-by-step method for the selective mono-alkylation of a diol, highlighting critical points to avoid over-alkylation.

Materials:

  • Diol substrate

  • This compound

  • Potassium Carbonate (K2CO3), anhydrous

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the diol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (0.95 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the benzyl bromide dropwise to the cooled, stirring suspension of the diol and base over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to 24 hours to reach completion.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-benzylated product.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the competing over-alkylation pathway.

G cluster_0 Desired Mono-alkylation Pathway cluster_1 Over-alkylation Side Reaction Diol Diol (Substrate) Alkoxide Mono-alkoxide Diol->Alkoxide + Base (-H+) Product Mono-benzylated Product Alkoxide->Product + MTMB-Br - Br- Product_Side Mono-benzylated Product Dialkoxide Alkoxide of Product Product_Side->Dialkoxide + Base (-H+) Overalkylation Dialkylated Product Dialkoxide->Overalkylation + MTMB-Br - Br-

Caption: Reaction scheme showing the desired mono-alkylation versus the over-alkylation side reaction.

Deprotection of the MTMB Group

The 2-methoxy-4-(trifluoromethyl)benzyl group can be cleaved under various conditions, offering flexibility in your synthetic strategy.

  • Oxidative Cleavage: A common method for deprotection of p-methoxybenzyl (PMB) ethers, which is structurally similar, is by using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) with a small amount of water.[7]

  • Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used for deprotection.[7] This method is suitable for substrates that are stable to acidic conditions.

  • Hydrogenolysis: While standard benzyl groups are readily cleaved by catalytic hydrogenation (e.g., H2, Pd/C), the electron-withdrawing trifluoromethyl group can make this deprotection more challenging.[1][8] Harsher conditions may be required, which could affect other functional groups in the molecule.

Safety and Handling

This compound is a corrosive and lachrymatory substance.[5][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] It is stable under normal storage conditions but should be kept away from heat, light, strong bases, and oxidizing agents.[4][5]

References

detailed workup procedure for 2-Methoxy-4-(trifluoromethyl)benzyl bromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methoxy-4-(trifluoromethyl)benzyl bromide (CAS No. 886500-59-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its application. Here, we address common challenges and frequently asked questions to ensure your reactions are successful, reproducible, and safe.

Part 1: Frequently Asked Questions (FAQs)

This section covers essential information regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the primary hazards associated with this reagent and what personal protective equipment (PPE) is required?

A1: this compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1][2][3][4] It is also a lachrymator, meaning it can cause tearing and intense irritation to the eyes, skin, and respiratory tract upon exposure.[2][5][6] Inhalation may lead to irritation of the mucous membranes and upper respiratory tract, with symptoms like coughing and shortness of breath.[1]

Mandatory PPE includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential.[1][2] Ensure an eyewash station is immediately accessible.[1][5]

  • Hand Protection: Use chemically resistant protective gloves.[1][2] Inspect gloves for integrity before each use.[5]

  • Skin and Body Protection: A lab coat and appropriate protective clothing are required to prevent skin contact.[1][2]

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhaling fumes or dust.[2][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[1][5]

Q2: How should this compound be stored for optimal stability?

A2: Proper storage is critical to maintain the reagent's integrity. It should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][2] The product is stable under normal storage conditions but is sensitive to light and heat, which should be avoided.[2] It is incompatible with strong bases, strong oxidizing agents, and strong acids, so it must be stored separately from these materials.[1][2]

Q3: What are the typical applications of this reagent in organic synthesis?

A3: this compound is primarily used as an alkylating agent. Its benzylic bromide structure makes it an excellent electrophile for Sₙ2 reactions. Common applications include:

  • Protection of Alcohols and Phenols: It is used to install the 2-methoxy-4-(trifluoromethyl)benzyl (MTM-benzyl) protecting group onto hydroxyl functionalities, forming ethers.[6] This group can offer unique properties for purification or analysis, such as altered NMR shifts.[7]

  • Alkylation of Amines and Other Nucleophiles: It readily reacts with primary and secondary amines, thiols, and other nucleophiles to introduce the MTM-benzyl group.[6][8]

Q4: Is this compound a solid or a liquid at room temperature?

A4: this compound is a solid at room temperature.[3][9]

Part 2: Troubleshooting Guide for Reactions

Even with a well-planned experiment, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield

Your reaction has been running for the expected duration, but TLC or LC-MS analysis shows a significant amount of unreacted starting material and little to no desired product.

Potential Causes & Solutions

  • Cause A: Incomplete Deprotonation of the Nucleophile. For alcohols, phenols, or thiols, the nucleophile must be fully deprotonated to the corresponding alkoxide, phenoxide, or thiolate to be sufficiently reactive.

    • Solution: The choice of base is critical. For alcohols, weak bases like K₂CO₃ may be insufficient. A stronger, non-nucleophilic base such as sodium hydride (NaH) is often required to drive the equilibrium towards the alkoxide.[10][11] For amines, ensure at least one equivalent of a suitable base is used to neutralize the HBr formed during the reaction.

  • Cause B: Presence of Water. Benzyl bromides are sensitive to moisture. Water can hydrolyze the reagent to the corresponding, unreactive benzyl alcohol. Furthermore, if using a strong base like NaH, water will consume the base, rendering it ineffective for deprotonating your nucleophile.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.[10]

  • Cause C: Reagent Degradation. Like many benzyl bromides, this reagent can degrade over time, especially if improperly stored.[10] Hydrolysis or oxidation can reduce its purity and reactivity.

    • Solution: Use a fresh bottle of the reagent whenever possible. If degradation is suspected, the reagent can be purified by recrystallization, though it is often more practical to purchase a new lot.

  • Cause D: Insufficient Reaction Temperature. While many Sₙ2 reactions proceed at room temperature, some combinations of substrates may require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating it to 40-60 °C.[10] Monitor the reaction closely by TLC to check for product formation and potential decomposition.

Problem 2: Formation of Multiple Side Products

The reaction appears to work, but TLC analysis shows a complex mixture of spots, indicating the formation of undesired side products.

Potential Causes & Solutions

  • Cause A: Over-alkylation of Amines. This is a frequent issue when alkylating primary amines. The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the benzyl bromide to form a tertiary amine.[12]

    • Solution 1 (Stoichiometry Control): Use a large excess of the primary amine (3-5 equivalents). This statistically favors the reaction of the benzyl bromide with the more abundant primary amine.

    • Solution 2 (Protonation Strategy): The secondary amine product is also more basic. By carefully controlling the amount of base, the secondary amine can be selectively protonated and "trapped" as a non-nucleophilic ammonium salt, preventing further reaction.[13]

  • Cause B: Elimination (E2) Side Reaction. While Sₙ2 is favored for benzylic systems, a competing E2 elimination can occur if a strong, sterically hindered base is used.[10][14] This is less common for benzyl bromides but can be a factor.

    • Solution: Use a strong but less-hindered base (e.g., NaH, K₂CO₃) rather than bulky bases like potassium tert-butoxide, especially if heating is required.

  • Cause C: Hydrolysis to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. As mentioned in Problem 1, the presence of water will lead to the formation of the corresponding alcohol. This will appear as a more polar spot on a TLC plate.

    • Solution: Rigorously exclude water from the reaction by using anhydrous solvents and inert atmosphere (Nitrogen or Argon) techniques.

Problem 3: Difficulty Removing Unreacted Benzyl Bromide Post-Reaction

The reaction is complete, but the unreacted this compound is co-eluting with the product during column chromatography, making purification difficult.

Potential Causes & Solutions

This is a common issue as benzyl bromides can be relatively nonpolar.

  • Solution A: Chemical Scavenging. Convert the excess benzyl bromide into a more polar or easily separable compound.

    • Amine Scavenger: After the reaction is complete, add a primary or secondary amine like triethylamine or piperidine to the reaction mixture.[15] The resulting quaternary ammonium salt is highly polar and can be easily removed with an aqueous wash.[15]

    • Thiol Scavenger: Adding a thiol scavenger can also be effective.

    • Basic Hydrolysis: Quenching the reaction with a mild aqueous base (e.g., 1M NaOH) and stirring for a period can hydrolyze the remaining benzyl bromide to its alcohol, which is typically much more polar and easier to separate chromatographically.

  • Solution B: Chromatographic Optimization.

    • Solvent System: Carefully screen different solvent systems for column chromatography. A switch from ethyl acetate/hexane to dichloromethane/hexane or using a small percentage of ether might improve separation.

    • High Vacuum: If your product is a non-volatile solid or high-boiling oil, placing the crude material under high vacuum for an extended period (potentially with gentle heating) can remove the more volatile benzyl bromide.[15]

Part 3: Standard Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) and anhydrous dimethylformamide (DMF, ~0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: H₂ gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes or until gas evolution ceases.

  • Add a solution of this compound (1.05 eq.) in a small amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC. If the reaction is slow, it may be heated to 50 °C.[10]

  • Once complete, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation of a Primary Amine

  • To a round-bottom flask, add the primary amine (2.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile (ACN, ~0.2 M).[6]

  • Add this compound (1.0 eq.) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 6-24 hours. The reaction can be gently heated (e.g., to 60 °C) to increase the rate if necessary. Monitor by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via silica gel column chromatography to isolate the desired secondary amine.

Summary of Typical Reaction Parameters
ParameterO-Alkylation (Williamson)N-AlkylationRationale & Key Considerations
Nucleophile Eq. 1.01.0 - 3.0Using excess amine prevents over-alkylation.[12]
Electrophile Eq. 1.05 - 1.21.0A slight excess of the bromide can drive the reaction to completion.
Base NaH, KH, Cs₂CO₃K₂CO₃, Et₃N, DBUBase choice depends on the pKa of the nucleophile. NaH is required for less acidic alcohols.[10][11]
Solvent DMF, THF, ACNACN, DMF, DCMPolar aprotic solvents are preferred for Sₙ2 reactions.[10]
Temperature 0 °C to 80 °CRoom Temp. to 60 °CStart at room temperature and increase if the reaction is slow.[10]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry and materials science, the synthesis of novel molecules is only the beginning. The true art lies in the definitive characterization of the products, ensuring their structure and purity. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of reaction products derived from the versatile reagent, 2-Methoxy-4-(trifluoromethyl)benzyl bromide.

As a senior application scientist, I have often observed that while many protocols exist for reactions involving benzyl bromides, a comparative guide for the NMR characterization of products from this specific, electronically distinct substrate is lacking. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group presents a unique spectroscopic challenge and opportunity. This guide aims to fill that gap, providing not just data, but the scientific rationale behind the expected spectral patterns.

The Starting Material: A Spectroscopic Snapshot of this compound

Before we delve into its reactions, let us first establish a baseline by examining the NMR spectral characteristics of our starting material, this compound.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations & Rationale
CH₂Br ~4.6 ~32 The benzylic protons are deshielded by the adjacent bromine atom.
OCH₃ ~3.9 ~56 A characteristic singlet for the methoxy group protons.
Ar-H (position 3) ~7.2 ~112 This proton is ortho to the electron-donating OCH₃ group, hence more shielded.
Ar-H (position 5) ~7.4 ~123 (q) This proton is meta to the OCH₃ and ortho to the CF₃, leading to a downfield shift and coupling with fluorine.
Ar-H (position 6) ~7.5 ~128 This proton is para to the OCH₃ group and meta to the CF₃ group.
Ar-C (position 1) - ~127 Quaternary carbon attached to the CH₂Br group.
Ar-C (position 2) - ~158 Quaternary carbon attached to the OCH₃ group, significantly deshielded.
Ar-C (position 4) - ~129 (q) Quaternary carbon attached to the CF₃ group, showing coupling to fluorine.

| CF₃ | - | ~124 (q) | The trifluoromethyl carbon will appear as a quartet in the ¹³C NMR spectrum. |

Nucleophilic Substitution Reactions: A Comparative Analysis

The benzylic bromide is an excellent electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles. We will explore two common examples: hydrolysis to form the corresponding alcohol and reaction with cyanide to yield the nitrile.

A. Synthesis and Characterization of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol

The hydrolysis of this compound provides a straightforward route to the corresponding benzyl alcohol, a key intermediate for further functionalization.

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.

  • Reaction: Add sodium bicarbonate (1.5 eq) to the solution and stir vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield 2-Methoxy-4-(trifluoromethyl)benzyl alcohol as a white solid or colorless oil.[1]

The most significant change in the NMR spectrum upon hydrolysis is the replacement of the bromine atom with a hydroxyl group. This results in an upfield shift of the benzylic protons and the appearance of a hydroxyl proton signal.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations & Rationale
CH₂OH ~4.7 ~63 The benzylic protons are now adjacent to a less electronegative oxygen atom, shifting them slightly upfield compared to the bromide.
OH Variable (typically ~2.0-4.0) - The chemical shift of the hydroxyl proton is concentration and solvent dependent.
OCH₃ ~3.9 ~56 Remains a characteristic singlet.
Ar-H (position 3) ~7.1 ~111 Minor changes in the aromatic region are expected.
Ar-H (position 5) ~7.4 ~123 (q)
Ar-H (position 6) ~7.4 ~129
Ar-C (position 1) - ~132
Ar-C (position 2) - ~157
Ar-C (position 4) - ~128 (q)

| CF₃ | - | ~124 (q) | |

G SM This compound R1 1. Acetone/Water 2. NaHCO₃, RT P1 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol R1->P1

Caption: Workflow for the hydrolysis of this compound.

B. Synthesis and Characterization of 2-Methoxy-4-(trifluoromethyl)benzyl Cyanide

The introduction of a nitrile group opens up a rich field of further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of Grignard reagents to form ketones.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium cyanide or potassium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude nitrile can be purified by column chromatography or distillation under reduced pressure to yield 2-Methoxy-4-(trifluoromethyl)benzyl cyanide.

The replacement of the bromine with a cyano group will cause a characteristic upfield shift of the benzylic protons in the ¹H NMR spectrum. The nitrile carbon will have a distinct chemical shift in the ¹³C NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Data for 2-Methoxy-4-(trifluoromethyl)benzyl Cyanide

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations & Rationale
CH₂CN ~3.8 ~20 The benzylic protons are significantly shielded compared to the starting bromide.
CN - ~118 The nitrile carbon has a characteristic chemical shift in this region.
OCH₃ ~3.9 ~56
Ar-H (position 3) ~7.1 ~112
Ar-H (position 5) ~7.4 ~124 (q)
Ar-H (position 6) ~7.5 ~129
Ar-C (position 1) - ~122
Ar-C (position 2) - ~158
Ar-C (position 4) - ~129 (q)

| CF₃ | - | ~124 (q) | |

G SM This compound R2 1. NaCN or KCN 2. Ethanol or DMF, 50-70 °C P2 2-Methoxy-4-(trifluoromethyl)benzyl Cyanide R2->P2

Caption: Workflow for the cyanation of this compound.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is central to organic synthesis. We will now examine two powerful methods for achieving this with our substrate: the Grignard reaction and the Suzuki-Miyaura cross-coupling.

C. Grignard Reaction: Formation and Quenching of the Benzylmagnesium Bromide

The formation of a Grignard reagent from this compound creates a potent carbon nucleophile. Here, we will consider its formation and subsequent reaction with a simple electrophile, water (as an example of quenching), to form 2-Methoxy-4-(trifluoromethyl)toluene.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Initiation: Add a small crystal of iodine to the magnesium. In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle heating may be required.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the Grignard reagent.

  • Work-up and Purification: Extract the mixture with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2-Methoxy-4-(trifluoromethyl)toluene. Further purification can be achieved by distillation.

The product of quenching the Grignard reagent is a simple toluene derivative. The benzylic protons will now be a methyl group, appearing as a singlet in the ¹H NMR spectrum.

Table 4: Predicted ¹H and ¹³C NMR Data for 2-Methoxy-4-(trifluoromethyl)toluene

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations & Rationale
CH₃ ~2.2 ~16 The benzylic methyl group will be a singlet.
OCH₃ ~3.8 ~56
Ar-H (position 3) ~6.9 ~110
Ar-H (position 5) ~7.2 ~122 (q)
Ar-H (position 6) ~7.3 ~131
Ar-C (position 1) - ~125
Ar-C (position 2) - ~158
Ar-C (position 4) - ~128 (q)

| CF₃ | - | ~125 (q) | |

D. Suzuki-Miyaura Cross-Coupling: Synthesis of a Diaryl Methane Derivative

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. Here, we'll consider the coupling of our benzyl bromide with phenylboronic acid.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction Conditions: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 1-(2-Methoxy-4-(trifluoromethyl)benzyl)benzene.

The product is a diaryl methane derivative. The benzylic protons will now be adjacent to a phenyl group, and their chemical shift will be influenced by the two aromatic rings.

Table 5: Predicted ¹H and ¹³C NMR Data for 1-(2-Methoxy-4-(trifluoromethyl)benzyl)benzene

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations & Rationale
CH₂ ~4.0 ~38 The benzylic protons are a singlet, deshielded by the two aromatic rings.
OCH₃ ~3.8 ~56
Ar-H (substituted ring) ~6.9-7.4 ~110-130 A complex multiplet for the protons on the substituted benzene ring.
Ar-H (phenyl ring) ~7.2-7.3 ~126-129 A multiplet for the protons of the newly introduced phenyl group.
Ar-C (substituted ring) - ~123-158
Ar-C (phenyl ring) - ~126-141

| CF₃ | - | ~124 (q) | |

G SM This compound R3 1. Phenylboronic Acid 2. Pd(PPh₃)₄, K₂CO₃ 3. Toluene/Water, 80-100 °C P3 1-(2-Methoxy-4-(trifluoromethyl)benzyl)benzene R3->P3

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide provides a comprehensive framework for the synthesis and, most importantly, the NMR-based characterization of key reaction products of this compound. By understanding the expected spectral shifts and patterns, researchers can confidently identify their products and intermediates, accelerating the pace of discovery and development. The provided protocols are robust starting points, and the predicted NMR data, grounded in the analysis of analogous structures, offer a reliable reference for structural elucidation. Remember that the ultimate confirmation will always come from your own experimental data.

References

A Researcher's Guide to the Reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Benzyl bromides are a cornerstone class of reagents for the introduction of the benzyl protecting group or for the construction of more complex molecular architectures through nucleophilic substitution. However, the reactivity of a benzyl bromide is exquisitely sensitive to the nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl bromide with other common benzyl bromides, supported by established principles of physical organic chemistry and providing a framework for experimental validation.

The Duality of Substituent Effects: Methoxy vs. Trifluoromethyl

The reactivity of this compound is governed by the interplay of the electronic effects of its two substituents: the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃). These groups exert opposing influences on the stability of the transition states and intermediates in nucleophilic substitution reactions, which can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) pathway.

The methoxy group at the ortho position is a powerful electron-donating group through resonance. It can stabilize a developing positive charge on the benzylic carbon, which is crucial for the Sₙ1 mechanism that proceeds through a carbocation intermediate.[1] Conversely, the trifluoromethyl group at the para position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group destabilizes a carbocation intermediate, thereby disfavoring the Sₙ1 pathway, while potentially accelerating an Sₙ2 reaction by making the benzylic carbon more electrophilic.[2][3]

The net reactivity of this compound is therefore a result of the balance between these two opposing electronic effects. Understanding this balance is key to predicting its behavior in a given reaction and selecting the optimal reaction conditions.

Reaction Mechanisms: A Tale of Two Pathways

Nucleophilic substitution at a benzylic carbon can occur via two primary mechanisms: Sₙ1 and Sₙ2. The preferred pathway is dictated by the structure of the benzyl bromide, the nature of the nucleophile, the solvent, and the reaction temperature.[4][5]

The Sₙ1 Pathway: A Stepwise Journey

The Sₙ1 reaction is a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate.[6][7] Factors that stabilize this carbocation, such as electron-donating groups on the aromatic ring, will accelerate the reaction.[8]

SN1_Mechanism Reactant R-CH₂-Br Carbocation R-CH₂⁺ + Br⁻ Reactant->Carbocation Slow, Rate-Determining Product R-CH₂-Nu Carbocation->Product Fast Nucleophile Nu⁻ Nucleophile->Carbocation

Caption: The Sₙ1 reaction mechanism proceeds through a carbocation intermediate.

The Sₙ2 Pathway: A Concerted Dance

The Sₙ2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][9] This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. Electron-withdrawing groups can increase the rate of Sₙ2 reactions by making the benzylic carbon more susceptible to nucleophilic attack.[2][10]

SN2_Mechanism Reactant Nu⁻ + R-CH₂-Br TransitionState [Nu---CH₂(R)---Br]⁻ Reactant->TransitionState Concerted Product Nu-CH₂-R + Br⁻ TransitionState->Product

Caption: The Sₙ2 reaction mechanism is a single-step, concerted process.

Comparative Reactivity: A Quantitative Perspective

The following table summarizes the expected relative reactivity of this compound compared to other common benzyl bromides in a typical nucleophilic substitution reaction. The relative rates are influenced by the substituents' ability to stabilize or destabilize the transition states of the Sₙ1 and Sₙ2 pathways.

Benzyl Bromide DerivativeSubstituentsDominant Electronic EffectExpected Relative Reactivity (vs. Benzyl Bromide)Favored Mechanism
4-Methoxybenzyl bromide4-OCH₃Strong Electron-Donating (Resonance)> 1 (significantly faster)Sₙ1
4-Methylbenzyl bromide4-CH₃Electron-Donating (Inductive/Hyperconjugation)> 1 (faster)[12]Sₙ1/Sₙ2
Benzyl Bromide -H Reference 1 Sₙ1/Sₙ2
This compound 2-OCH₃, 4-CF₃ Competing Effects < 1 (slower) Likely Sₙ2
4-Bromobenzyl bromide4-BrElectron-Withdrawing (Inductive)< 1 (slower)[10]Sₙ2
4-Nitrobenzyl bromide4-NO₂Strong Electron-Withdrawing (Resonance/Inductive)< 1 (significantly slower for Sₙ1, faster for Sₙ2)[3][13]Sₙ2

For this compound, the strong electron-withdrawing effect of the trifluoromethyl group at the para position is expected to dominate, destabilizing any developing positive charge and thus significantly slowing down an Sₙ1 reaction. While the ortho-methoxy group is electron-donating, its effect is likely outweighed by the powerful -CF₃ group. Therefore, this compound is predicted to be less reactive than unsubstituted benzyl bromide, particularly under conditions that favor an Sₙ1 mechanism. Its reactivity will likely be more pronounced in Sₙ2 reactions where the increased electrophilicity of the benzylic carbon becomes advantageous.

Experimental Protocol for Comparative Reactivity Studies

To empirically determine the relative reactivity of this compound, a kinetic study can be performed. The solvolysis of benzyl bromides in a polar protic solvent, such as aqueous ethanol, is a common method for comparing their reactivity, and the reaction progress can be conveniently monitored by conductometry.[14]

Objective:

To determine the first-order rate constants for the solvolysis of this compound and a set of reference benzyl bromides in 80% ethanol at a constant temperature.

Materials:
  • This compound

  • Benzyl bromide (reference)

  • 4-Methoxybenzyl bromide (reference)

  • 4-Nitrobenzyl bromide (reference)

  • Absolute Ethanol

  • Deionized Water

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare 80% (v/v) ethanol-water solvent B Prepare dilute solutions of each benzyl bromide in 80% ethanol A->B C Equilibrate solvent and reactant solutions in a constant temperature bath B->C D Initiate the reaction by mixing the solutions C->D E Record the conductivity of the solution at regular time intervals D->E F Plot ln(G∞ - Gt) vs. time, where G is conductivity E->F G Determine the rate constant (k) from the slope of the line F->G H Compare the rate constants of the different benzyl bromides G->H

Caption: Workflow for the comparative kinetic study of benzyl bromide solvolysis.

Detailed Procedure:
  • Solvent Preparation: Prepare a stock solution of 80% (v/v) ethanol-water by mixing 800 mL of absolute ethanol with 200 mL of deionized water in a 1 L volumetric flask.

  • Reactant Solutions: Prepare 0.01 M solutions of each benzyl bromide in the 80% ethanol-water solvent.

  • Kinetic Run: a. Place a known volume of the 80% ethanol-water solvent in a reaction vessel equipped with a conductivity probe and place it in a constant temperature water bath (e.g., 25 °C) to equilibrate. b. Inject a small, known volume of the benzyl bromide stock solution into the solvent with vigorous stirring to initiate the reaction. c. Immediately start recording the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the conductivity reading becomes constant (G∞).

  • Data Analysis: a. The rate constant (k) for a first-order reaction can be determined from the integrated rate law: ln(G∞ - Gt) = -kt + ln(G∞ - G₀), where Gt is the conductivity at time t, and G₀ is the initial conductivity. b. A plot of ln(G∞ - Gt) versus time should yield a straight line with a slope of -k. c. Compare the determined rate constants for each benzyl bromide to establish their relative reactivities.

Conclusion

This compound is a reagent with unique reactivity due to the opposing electronic effects of its substituents. The potent electron-withdrawing trifluoromethyl group is expected to decrease its overall reactivity in nucleophilic substitution reactions compared to unsubstituted benzyl bromide, particularly under Sₙ1-favoring conditions. However, the increased electrophilicity at the benzylic carbon may be advantageous in Sₙ2 reactions. The provided experimental protocol offers a robust method for empirically quantifying these reactivity differences, enabling researchers to make informed decisions in the design and optimization of their synthetic routes.

References

A Comparative Guide to the Synthesis of N-[2-Methoxy-4-(trifluoromethyl)benzyl]-(S)-alaninol: Direct Alkylation vs. Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the introduction of specific structural motifs is paramount to modulating the bioactivity, metabolic stability, and pharmacokinetic properties of a molecule. The 2-methoxy-4-(trifluoromethyl)benzyl group is one such valuable moiety. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. Consequently, robust and efficient synthetic routes to incorporate this fragment are of high interest to medicinal and process chemists.

This guide provides an in-depth, comparative analysis of two common synthetic pathways for attaching the 2-methoxy-4-(trifluoromethyl)benzyl group to a chiral amine, using the synthesis of N-[2-Methoxy-4-(trifluoromethyl)benzyl]-(S)-alaninol (3) as a model system. We will explore:

  • Pathway A: Direct SN2 Alkylation , utilizing the commercially available 2-Methoxy-4-(trifluoromethyl)benzyl bromide(1) .

  • Pathway B: Reductive Amination , a two-step, one-pot alternative starting from 2-Methoxy-4-(trifluoromethyl)benzaldehyde(4) .

This document will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and present a side-by-side comparison of the two methodologies based on yield, reaction time, reagent toxicity, and operational simplicity, thereby empowering researchers to select the optimal pathway for their specific needs.

Logical & Mechanistic Overview

The synthesis of the target secondary amine 3 can be approached from two distinct retrosynthetic disconnections, each corresponding to a well-established synthetic transformation.

G cluster_path_a Pathway A: Direct Alkylation (SN2) cluster_path_b Pathway B: Reductive Amination p1 Target Molecule (3) N-[2-Methoxy-4-(trifluoromethyl)benzyl]-(S)-alaninol p1_reagents 2-Methoxy-4- (trifluoromethyl)benzyl bromide (1) + (S)-Alaninol (2) p1->p1_reagents C-N bond formation p2 Target Molecule (3) N-[2-Methoxy-4-(trifluoromethyl)benzyl]-(S)-alaninol p2_imine Imine Intermediate p2->p2_imine Reduction p2_reagents 2-Methoxy-4- (trifluoromethyl)benzaldehyde (4) + (S)-Alaninol (2) p2_imine->p2_reagents Condensation

Caption: Retrosynthetic analysis for the target molecule (3).

  • Pathway A (Direct Alkylation) is a classic nucleophilic substitution (SN2) reaction. The primary amine of (S)-alaninol (2) acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromide (1) and displacing the bromide leaving group. A non-nucleophilic base is required to neutralize the HBr generated in situ, preventing the protonation of the starting amine which would render it non-nucleophilic.[1][2][3] The primary challenge in this approach is the potential for over-alkylation, where the desired secondary amine product reacts again with the benzyl bromide to form an undesired tertiary amine.[4][5]

  • Pathway B (Reductive Amination) is a powerful alternative that circumvents the issue of over-alkylation.[4][6] It begins with the condensation of (S)-alaninol (2) with the corresponding aldehyde (4) to form an imine intermediate. This imine is then reduced in the same pot to the target secondary amine (3) .[7][8] The success of this one-pot procedure hinges on the choice of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to reduce the imine as it is formed. Sodium triacetoxyborohydride (NaBH(OAc)3) is an ideal reagent for this purpose due to its selectivity for imines over aldehydes.[9][10][11][12]

Pathway A: Direct N-Alkylation with this compound

This pathway is direct and relies on the high reactivity of the benzyl bromide electrophile. The choice of a mild inorganic base like potassium carbonate (K2CO3) is crucial. It is strong enough to scavenge the generated acid but not so strong as to cause significant side reactions. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which facilitates SN2 reactions, and its ability to dissolve both the organic substrates and, to some extent, the inorganic base.

Experimental Protocol: Pathway A

G start Dissolve (S)-Alaninol (2) & K2CO3 in ACN add_bromide Add solution of 2-Methoxy-4-(trifluoromethyl) benzyl bromide (1) in ACN start->add_bromide react Stir at 40-50 °C (Monitor by TLC) add_bromide->react workup Filter solids Concentrate filtrate react->workup extraction Aqueous Workup (EtOAc / H2O) workup->extraction purify Column Chromatography (Silica Gel) extraction->purify end Product 3 (Characterize by NMR, MS) purify->end

Caption: Workflow for Direct N-Alkylation (Pathway A).

Materials:

  • (S)-Alaninol (2) (1.0 eq)

  • This compound (1) (1.1 eq)

  • Anhydrous Potassium Carbonate (K2CO3), finely powdered (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-alaninol (2) (e.g., 1.0 g, 13.3 mmol) and anhydrous potassium carbonate (e.g., 4.6 g, 33.3 mmol).

  • Add anhydrous acetonitrile (e.g., 50 mL) to the flask.

  • In a separate flask, dissolve this compound (1) (e.g., 3.95 g, 14.6 mmol) in anhydrous acetonitrile (20 mL).

  • Add the solution of the benzyl bromide dropwise to the stirred suspension of alaninol and K2CO3 at room temperature over 15 minutes.

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alaninol is consumed.

  • After completion, cool the reaction to room temperature and filter off the inorganic solids through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 3:1) to afford the pure N-[2-Methoxy-4-(trifluoromethyl)benzyl]-(S)-alaninol (3) . The polar amino alcohol can sometimes streak on silica gel; adding a small amount of triethylamine (0.5%) to the eluent can improve the chromatography.[13]

Pathway B: Reductive Amination

This pathway is an elegant one-pot procedure that often provides cleaner reaction profiles and higher yields of the desired secondary amine compared to direct alkylation. The key is the in situ formation of an imine, which is more electrophilic than the starting aldehyde, followed by its selective reduction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. The addition of a small amount of acetic acid can catalyze imine formation, though it is often not necessary.

Synthesis of Precursor: 2-Methoxy-4-(trifluoromethyl)benzaldehyde (4)

The aldehyde precursor (4) is commercially available but can also be synthesized from the corresponding and often cheaper 2-methoxy-4-(trifluoromethyl)toluene via radical bromination followed by hydrolysis, or by oxidation of 2-methoxy-4-(trifluoromethyl)benzyl alcohol. A common laboratory preparation involves the hydrolysis of 2-methoxy-4-(trifluoromethyl)benzylidene dibromide.[14]

Experimental Protocol: Pathway B

G start Dissolve Aldehyde (4) & (S)-Alaninol (2) in DCM stir_imine Stir at RT for 1h (Imine Formation) start->stir_imine add_reductant Add NaBH(OAc)3 portion-wise stir_imine->add_reductant react Stir at RT (Monitor by TLC) add_reductant->react workup Quench with aq. NaHCO3 react->workup extraction Aqueous Workup (DCM / H2O) workup->extraction purify Column Chromatography (Silica Gel) extraction->purify end Product 3 (Characterize by NMR, MS) purify->end

Caption: Workflow for Reductive Amination (Pathway B).

Materials:

  • 2-Methoxy-4-(trifluoromethyl)benzaldehyde (4) (1.0 eq)

  • (S)-Alaninol (2) (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask with a magnetic stirrer, add 2-Methoxy-4-(trifluoromethyl)benzaldehyde (4) (e.g., 2.04 g, 10.0 mmol) and (S)-alaninol (2) (e.g., 0.79 g, 10.5 mmol).

  • Dissolve the reagents in dichloromethane (DCM) (e.g., 80 mL).

  • Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)3) (e.g., 3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. The addition can be slightly exothermic.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC for the disappearance of the aldehyde and imine intermediate.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (50 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Pathway A to yield the pure product (3) .

Product Validation & Characterization

The identity and purity of the final product, N-[2-Methoxy-4-(trifluoromethyl)benzyl]-(S)-alaninol (3) , must be confirmed through standard analytical techniques.

  • 1H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for structural confirmation. Expected characteristic signals (in CDCl3) would include:

    • A singlet for the methoxy (-OCH3) protons around 3.9 ppm.

    • A multiplet for the methine proton of the alaninol backbone.

    • Two distinct signals for the benzylic (-CH2-N) protons, often appearing as a pair of doublets (an AB quartet) due to their diastereotopic nature adjacent to a chiral center.

    • Signals in the aromatic region (7.0-7.5 ppm) corresponding to the substituted benzene ring.

    • Signals for the -CH2OH and methyl protons of the alaninol moiety.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the product. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography, particularly with a chiral stationary phase, can be used to confirm the purity of the product and ensure that no racemization has occurred at the stereocenter of the alaninol moiety.

Comparative Analysis

FeaturePathway A: Direct AlkylationPathway B: Reductive AminationRationale & Field Insights
Starting Materials This compound2-Methoxy-4-(trifluoromethyl)benzaldehydeThe bromide is a lachrymator and more hazardous but highly reactive.[4] The aldehyde is generally safer to handle but requires a separate reducing agent.
Primary Side Reaction Over-alkylation (formation of tertiary amine)Reduction of aldehyde (formation of benzyl alcohol)Over-alkylation is a common issue with primary amines, often requiring careful control of stoichiometry or the use of a large excess of the amine.[5] Using NaBH(OAc)3 largely prevents aldehyde reduction.[11]
Typical Yield 60-75%80-95%Reductive amination is generally higher yielding and produces a cleaner crude product, simplifying purification.[4][15]
Reaction Time 4-6 hours12-18 hoursDirect alkylation is typically faster due to the high reactivity of the benzyl bromide. Reductive amination requires time for both imine formation and subsequent reduction.[16]
Reagent Toxicity & Handling Benzyl bromide is a potent lachrymator and skin irritant.Aldehyde is less hazardous. NaBH(OAc)3 is moisture-sensitive but otherwise safe to handle.From a safety and handling perspective, the reductive amination pathway is preferable, especially at a larger scale.
Operational Simplicity Requires careful addition and temperature control to minimize side products. Filtration of inorganic base is required.A true one-pot reaction. Quenching and workup are straightforward.The operational simplicity of the one-pot reductive amination makes it highly attractive for routine synthesis and library generation.
Cost-Effectiveness The benzyl bromide is often more expensive than the corresponding aldehyde.The cost of the aldehyde plus the reducing agent may be comparable to or less than the bromide.For large-scale synthesis, the cost of the starting materials for reductive amination is often more favorable.

Conclusion and Recommendation

Both direct N-alkylation with this compound and reductive amination with the corresponding aldehyde are viable and effective methods for the synthesis of N-[2-Methoxy-4-(trifluoromethyl)benzyl]-(S)-alaninol.

  • Direct Alkylation (Pathway A) is a rapid method suitable for small-scale synthesis where speed is a priority and purification capabilities are robust enough to handle the potential for over-alkylation byproducts. Its primary advantage is the shorter reaction time.

  • Reductive Amination (Pathway B) emerges as the superior pathway for most applications, particularly for scale-up and library synthesis. It consistently provides higher yields, greater product purity, and a more favorable safety profile.[4][5] The operational simplicity of the one-pot procedure and the avoidance of hazardous lachrymators make it the recommended choice for researchers seeking a reliable, efficient, and safer synthetic route.

Ultimately, the choice of synthetic pathway will depend on the specific project goals, available starting materials, scale of the reaction, and the safety infrastructure in place. However, for achieving high purity and yield with operational ease, the reductive amination pathway presents a clear advantage.

References

alternative reagents to 2-Methoxy-4-(trifluoromethyl)benzyl bromide for trifluoromethylbenzyl group introduction

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Reagents for 2-Methoxy-4-(trifluoromethyl)benzyl Group Introduction

Introduction: The Role of the 2-Methoxy-4-(trifluoromethyl)benzyl (MTMB) Group in Modern Synthesis

In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic use of protecting groups is paramount. The 2-Methoxy-4-(trifluoromethyl)benzyl (MTMB) group has emerged as a specialized variant of the widely used p-methoxybenzyl (PMB) ether, offering unique electronic properties conferred by the trifluoromethyl substituent. This group provides robust protection for hydroxyl functionalities under a range of conditions, yet its true value lies in the specific methods available for its cleavage, often orthogonal to other protecting groups.

The conventional reagent for installing this group is 2-Methoxy-4-(trifluoromethyl)benzyl bromide. However, reliance on a single reagent can be limiting, especially when dealing with sensitive substrates or complex molecular architectures. Benzyl bromides are often lachrymatory and require basic conditions for the Williamson ether synthesis, which may be incompatible with base-labile functional groups.

This guide provides a comprehensive comparison of alternative reagents and methodologies for the introduction of the MTMB protecting group. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Incumbent Reagent: this compound

The most established method for introducing the MTMB group is the Williamson ether synthesis, which involves the SN2 displacement of a halide by an alkoxide. This compound is the workhorse reagent for this transformation.

Reaction Profile:

  • Mechanism: SN2 reaction.

  • Conditions: Requires a non-nucleophilic base to deprotonate the alcohol (e.g., NaH, KH, K₂CO₃).

  • Solvents: Typically polar aprotic solvents like DMF, THF, or acetonitrile.

  • Advantages: High yields for primary and secondary alcohols, well-established procedure.

  • Limitations: Requires strong basic conditions, which is incompatible with base-sensitive substrates (e.g., those prone to epimerization or hydrolysis). The reagent itself can be irritating and requires careful handling.

Trichloroacetimidate_Pathway cluster_prep Reagent Synthesis cluster_reaction O-Benzylation Reaction MTMB_OH MTMB-OH (Alcohol) Imidate MTMB-O-C(=NH)CCl₃ (Trichloroacetimidate) MTMB_OH->Imidate TCN Cl₃CCN (Trichloroacetonitrile) TCN->Imidate DBU cat. DBU DBU->Imidate Imidate_React MTMB-O-C(=NH)CCl₃ ROH R-OH (Substrate) Product R-O-MTMB (Protected Alcohol) ROH->Product Acid cat. TfOH Acid->Product Imidate_React->Product

A Senior Scientist's Guide to In Vitro Assay Validation for Novel Modulators Containing the 2-Methoxy-4-(trifluoromethyl)benzyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the robust in vitro validation of small molecules incorporating the 2-methoxy-4-(trifluoromethyl)benzyl moiety. This structural motif is a common feature in contemporary medicinal chemistry, often utilized as a key building block in the synthesis of targeted therapeutic agents.[1][2][3][4][5] The presence of the electron-withdrawing trifluoromethyl group and the methoxy substituent can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target affinity. Therefore, rigorous and reliable assay validation is paramount to accurately characterize these compounds and make confident go/no-go decisions in a drug discovery pipeline.

The principles outlined herein are grounded in internationally recognized guidelines, such as the ICH Q2(R1) "Validation of Analytical Procedures," which emphasizes that the objective of validation is to demonstrate that an assay is suitable for its intended purpose.[6][7][8][9] This guide will compare and contrast the validation of two orthogonal assay formats—a biochemical, target-based assay and a cellular, function-based assay—providing the scientific rationale behind each validation parameter and step-by-step protocols for their execution.

Part 1: The Strategic Imperative of Orthogonal Assay Validation

In early drug discovery, reliance on a single assay format is fraught with risk. A potent "hit" in a purified, biochemical system may fail to show activity in a more complex cellular environment due to factors like poor membrane permeability, rapid efflux, or off-target effects.[10] Conversely, a hit from a phenotypic screen requires target deconvolution using biochemical methods. Therefore, a dual-pronged validation strategy using both biochemical and cell-based assays is essential for building a comprehensive pharmacological profile of a compound.

For the purpose of this guide, we will consider a hypothetical lead molecule, "MOL-123," which contains the 2-methoxy-4-(trifluoromethyl)benzyl moiety and is designed to inhibit a specific protein kinase, "Kinase-X."

  • Biochemical Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay will be used to measure the direct inhibition of Kinase-X enzymatic activity. This format is chosen for its high sensitivity, robustness in high-throughput screening (HTS), and reduced interference from fluorescent compounds.[11][12][13][14]

  • Cell-Based Assay: An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) will be employed to quantify the phosphorylation of a downstream substrate of Kinase-X within a relevant cell line. This assay confirms that MOL-123 can engage its target in a physiological context and elicit a functional response.[15][16][17]

The following diagram illustrates the workflow, emphasizing the parallel validation of these complementary assay systems.

G cluster_0 Discovery & Validation Pipeline Compound MOL-123 (contains 2-methoxy-4-(trifluoromethyl)benzyl moiety) Biochem_Assay Biochemical Assay (TR-FRET for Kinase-X) Compound->Biochem_Assay Cell_Assay Cell-Based Assay (AlphaLISA for p-Substrate) Compound->Cell_Assay Biochem_Val Biochemical Validation (Determine IC50 & Assay Performance) Biochem_Assay->Biochem_Val Cell_Val Cell-Based Validation (Determine EC50 & Assay Performance) Cell_Assay->Cell_Val SAR Structure-Activity Relationship (SAR) Biochem_Val->SAR Cell_Val->SAR Decision Go/No-Go Decision SAR->Decision G cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) KinaseX Kinase-X pSubstrate Biotin-pSubstrate KinaseX->pSubstrate Phosphorylation ATP ATP ATP->pSubstrate Phosphorylation Substrate Biotin-Substrate Substrate->pSubstrate Phosphorylation Eu_Ab Eu-Antibody SA_APC SA-Acceptor Eu_Ab->SA_APC FRET KinaseX_I Kinase-X Substrate_I Biotin-Substrate ATP_I ATP Inhibitor MOL-123 Inhibitor->KinaseX_I Binds & Inhibits

References

A Comparative Study of Substituted Benzyl Bromides in Nucleophilic Substitution Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of substituted benzyl bromides in nucleophilic substitution reactions, designed for researchers, scientists, and professionals in drug development. We will explore the underlying mechanistic principles, the profound influence of aromatic substitution on reaction rates, and provide a robust experimental framework for conducting your own comparative studies.

Introduction: The Unique Reactivity of Benzyl Bromides

Benzyl halides, such as benzyl bromide, occupy a unique position in the landscape of nucleophilic substitution reactions. While they are primary halides, they exhibit remarkable reactivity, often comparable to or exceeding that of tertiary halides.[1] This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction through resonance.[1][2] Consequently, benzyl bromides can proceed through either S(_N)1, S(_N)2, or mixed reaction pathways, with the dominant mechanism being highly sensitive to the reaction conditions and, crucially, the nature of substituents on the aromatic ring.[3]

The interplay between the electronic properties of these substituents and the reaction center offers a fascinating case study in physical organic chemistry and is of significant practical importance in the synthesis of pharmaceuticals and other fine chemicals. This guide will elucidate these effects through a combination of theoretical discussion and practical experimental design.

Mechanistic Considerations: A Balancing Act Between S(_N)1 and S(_N)2 Pathways

The nucleophilic substitution of benzyl bromides can be visualized as a continuum between the concerted S(_N)2 mechanism and the stepwise S(_N)1 mechanism.

The S(_N)2 Pathway

In the S(_N)2 mechanism, the nucleophile attacks the benzylic carbon at the same time as the bromide leaving group departs.[4][5] This is a single-step, concerted process. The rate of this reaction is dependent on the concentration of both the benzyl bromide and the nucleophile. The benzene ring can stabilize the transition state through conjugation with the p-orbitals of the developing C-Nu and C-Br partial bonds.[2]

The S(_N)1 Pathway

The S(_N)1 mechanism involves a two-step process. The first and rate-determining step is the departure of the bromide ion to form a benzyl carbocation.[1][6] This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene ring.[1] The second step is the rapid attack of the nucleophile on the carbocation. The rate of the S(_N)1 reaction is primarily dependent on the concentration of the benzyl bromide.

The choice between these two pathways is influenced by factors such as the solvent, the nucleophile, and, most importantly for this guide, the electronic nature of the substituents on the benzene ring.

The Influence of Substituents: Modulating Reactivity

The electronic properties of substituents on the benzene ring exert a profound influence on the rate and mechanism of nucleophilic substitution reactions of benzyl bromides. These effects can be broadly categorized as electron-donating and electron-withdrawing.

Electron-Donating Groups (EDGs)

Substituents such as methoxy (-OCH(_3)) and methyl (-CH(_3)) are electron-donating. They increase the electron density of the benzene ring and, through resonance and inductive effects, can stabilize the developing positive charge in the transition state of an S(_N)1 reaction. This stabilization significantly accelerates the rate of S(_N)1 reactions.[2] For instance, a 4-methoxybenzyl compound reacts thousands of times faster via the S(_N)1 mechanism than a 4-nitrobenzyl compound.[2]

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups like nitro (-NO(_2)) and cyano (-CN) destabilize the benzyl carbocation, thereby slowing down or even inhibiting the S(_N)1 pathway.[2][3] This destabilization makes the concerted S(_N)2 pathway more favorable. Therefore, benzyl bromides with electron-withdrawing substituents are more likely to react via an S(_N)2 mechanism.[3]

The quantitative relationship between substituent electronic effects and reaction rates can be effectively analyzed using the Hammett equation, which provides valuable mechanistic insights.[7][8]

Experimental Design for a Comparative Study

This section outlines a robust experimental protocol to compare the reactivity of various substituted benzyl bromides in a nucleophilic substitution reaction. We will use the reaction with a common nucleophile in a suitable solvent and monitor the reaction progress using conductivity measurements, a technique well-suited for tracking the formation of ionic products.[9][10]

Materials and Reagents
  • Substrates:

    • Benzyl bromide

    • 4-Methoxybenzyl bromide

    • 4-Methylbenzyl bromide

    • 4-Chlorobenzyl bromide

    • 4-Nitrobenzyl bromide

  • Nucleophile: Sodium iodide

  • Solvent: Acetone (analytical grade)

  • Equipment:

    • Conductivity meter with a probe

    • Constant temperature water bath

    • Volumetric flasks and pipettes

    • Stopwatch

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare equimolar solutions of substituted benzyl bromides in acetone R1 Equilibrate reactant solutions to a constant temperature P1->R1 P2 Prepare a solution of a nucleophile (e.g., NaI) in acetone P2->R1 R2 Mix reactants and start stopwatch R1->R2 R3 Monitor the change in conductivity over time at regular intervals R2->R3 A1 Plot conductivity vs. time for each substrate R3->A1 A2 Determine the initial rate of reaction from the slope of the linear portion A1->A2 A3 Compare the relative rates of reaction A2->A3 A4 Correlate reactivity with the electronic nature of the substituents A3->A4

Caption: Experimental workflow for the comparative study.

Detailed Experimental Protocol
  • Solution Preparation:

    • Prepare 0.1 M solutions of each substituted benzyl bromide in dry acetone in separate 50 mL volumetric flasks.

    • Prepare a 0.1 M solution of sodium iodide in dry acetone in a 100 mL volumetric flask.

  • Reaction Setup:

    • Place 25 mL of the sodium iodide solution into a reaction vessel (e.g., a beaker) and immerse it in a constant temperature water bath set to 25°C.

    • Place the flasks containing the benzyl bromide solutions in the same water bath to allow them to reach thermal equilibrium.

    • Immerse the conductivity probe into the sodium iodide solution and record the initial conductivity.

  • Reaction Monitoring:

    • Rapidly add 25 mL of one of the benzyl bromide solutions to the sodium iodide solution, start the stopwatch immediately, and stir the mixture.

    • Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change (e.g., 10-15 minutes).

  • Data Collection:

    • Repeat the experiment for each of the substituted benzyl bromides, ensuring to rinse and dry the reaction vessel and conductivity probe between runs.

  • Data Analysis:

    • For each reaction, plot the conductivity as a function of time.

    • Determine the initial rate of reaction from the initial slope of the conductivity versus time plot. The rate is proportional to the change in conductivity over time.

    • Compare the initial rates of reaction for the different substituted benzyl bromides.

Expected Results and Interpretation

The expected order of reactivity will provide a clear demonstration of the electronic effects of the substituents.

Substituted Benzyl BromideSubstituentElectronic EffectExpected Relative RateProbable Dominant Mechanism
4-Methoxybenzyl bromide-OCH(_3)Strong Electron-DonatingFastestS(_N)1
4-Methylbenzyl bromide-CH(_3)Electron-DonatingFastS(_N)1/S(_N)2
Benzyl bromide-HNeutralIntermediateS(_N)1/S(_N)2
4-Chlorobenzyl bromide-ClElectron-Withdrawing (Inductive)SlowS(_N)2
4-Nitrobenzyl bromide-NO(_2)Strong Electron-WithdrawingSlowestS(_N)2

The results should clearly show that electron-donating groups accelerate the reaction, consistent with the stabilization of a carbocation-like transition state or intermediate. Conversely, electron-withdrawing groups will retard the reaction rate. This data can be further analyzed by constructing a Hammett plot, correlating the logarithm of the relative rate constants with the appropriate Hammett substituent constants ((\sigma) or (\sigma^+)). A linear relationship would provide strong evidence for the proposed electronic effects.[11]

Conclusion

The study of nucleophilic substitution reactions of substituted benzyl bromides provides a powerful platform for understanding the intricate interplay of electronic effects and reaction mechanisms. By systematically varying the substituents on the aromatic ring, researchers can tune the reactivity of these compounds and gain valuable insights into the fundamental principles of organic chemistry. The experimental protocol outlined in this guide offers a straightforward and effective method for conducting such a comparative study, providing data that can be readily interpreted to support these core concepts.

References

A Comparative Guide to the Structural Elucidation of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its reactivity, biological activity, and physical properties. For novel compounds such as 2-Methoxy-4-(trifluoromethyl)benzyl bromide and its derivatives, which hold potential as synthetic intermediates in pharmaceuticals and agrochemicals, a definitive structural analysis is not just beneficial, but essential.

This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for the structural elucidation of these complex halogenated aromatic compounds. We will delve into the causality behind the experimental choices, present a robust protocol, and objectively compare this technique with other analytical methods, supported by experimental data from related studies.

The Unambiguous Power of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, they offer indirect evidence of the spatial arrangement of atoms.[1] Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a molecule, revealing precise bond lengths, bond angles, and stereochemistry.[1][2] For complex molecules with multiple substituents on an aromatic ring, such as the title compound, SCXRD can definitively resolve conformational ambiguities that may be challenging to assign using solution-state techniques alone.

The primary challenge, and indeed the rate-limiting step in X-ray crystallography, is obtaining a diffraction-quality single crystal.[2][3] This process is often described as more of an art than a science, requiring patience and meticulous control over variables like solvent, temperature, and purity.[4][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process. The following workflow is a validated approach for small organic molecules like this compound derivatives.

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Protocol 1: Crystallization of this compound Derivatives

The success of this entire analysis hinges on the quality of the crystal. For small organic molecules, slow evaporation and solvent diffusion are often the most effective methods.[4][6]

  • Purity is Paramount: Ensure the sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography may be necessary.[4] For methoxy derivatives of benzyl bromide, purification by column chromatography on silica gel followed by recrystallization from a nonpolar solvent like hexane has proven effective.[7][8]

  • Solvent Screening: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[4] For the title compound, a starting point would be screening solvents of varying polarity, such as hexane, ethyl acetate, dichloromethane, and methanol, or binary mixtures thereof.

  • Slow Evaporation Technique:

    • Dissolve a small amount of the compound (5-10 mg) in a minimal amount of a suitable solvent in a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This slows the rate of evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[6]

  • Vapor Diffusion Technique (Liquid-Liquid):

    • Prepare a saturated solution of the compound in a good solvent (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent (e.g., hexane).

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[2]

Protocol 2: Data Collection and Structure Refinement
  • Crystal Mounting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, a well-defined single crystal is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector as a series of reflections.[3]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the reflections are determined, leading to an initial electron density map and a preliminary model of the structure. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[7][9]

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives necessitates a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[1]Unambiguous structural determination.[2]Requires a suitable single crystal, which can be difficult to obtain.[1][3] Provides solid-state structure which may differ from solution-state.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms, chemical environment of nuclei, solution-state conformation.[10][11]Non-destructive, provides data on the bulk sample in solution, excellent for determining constitutional isomers.Provides indirect structural information; complex spectra can be difficult to interpret fully without supporting data.[1]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.[10][11]High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or atom connectivity.[1]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters, assessment of polymorphism.[7]Useful for bulk sample analysis without the need for a single crystal.Structure solution is more complex and generally yields less precise results than SCXRD.[7][8]
Density Functional Theory (DFT) Theoretical optimized geometry, electronic properties, vibrational frequencies.[10][11]Provides insights into molecular properties that are difficult to measure experimentally.It is a computational model and requires experimental validation. The accuracy depends on the level of theory and basis set used.[11]

Case Study Insights from Related Structures

While a crystal structure for this compound is not publicly available, analysis of similar compounds provides valuable predictive insights. For instance, the crystallographic analysis of 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide revealed detailed conformational information, such as the orientation of the methoxy groups relative to the phenyl ring and the out-of-plane position of the bromomethyl group.[7][8] Such studies demonstrate how subtle changes in substitution patterns can significantly alter crystal packing.[8]

Furthermore, the characterization of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, although not a benzyl bromide, showcases a multi-technique approach where NMR, MS, and DFT calculations were used in concert to fully characterize a complex trifluoromethyl-substituted benzyl derivative.[10][11] This highlights the synergy between different analytical methods.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and authoritative technique. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms, which is critical for rational drug design and understanding structure-activity relationships. However, its primary limitation is the prerequisite of a high-quality single crystal. Therefore, a pragmatic and scientifically rigorous approach involves the complementary use of other analytical techniques. NMR and MS are indispensable for confirming the chemical identity and connectivity in solution, while computational methods like DFT can provide theoretical validation. This integrated analytical strategy ensures a comprehensive and trustworthy characterization of these and other novel chemical entities.

References

A Researcher's Guide to 2-Methoxy-4-(trifluoromethyl)benzyl Bromide: Navigating Regioselectivity and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, the precise installation of functional groups is paramount. Benzyl groups are among the most common protecting groups and structural motifs, but their reactivity can be a double-edged sword. This guide provides an in-depth analysis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, a sophisticated benzylating agent whose unique substitution pattern offers a finely tuned reactivity profile. We will dissect its mechanistic underpinnings, compare its performance against common alternatives, and provide actionable experimental protocols to empower your research.

The Science of Selectivity: Unpacking the Electronic Tug-of-War

The reactivity and regioselectivity of this compound are governed by a fascinating electronic interplay between its substituents. Unlike simple benzyl bromide, this reagent features two powerful, yet opposing, functional groups that modulate the electrophilicity of the benzylic carbon.

  • The Methoxy Group (-OCH₃): An Ortho-Positioned Activator The methoxy group at the C2 (ortho) position is a potent electron-donating group (EDG) through resonance (a +M effect), while also being weakly electron-withdrawing via induction (-I effect).[1] The resonance effect, where a lone pair from the oxygen atom delocalizes into the aromatic ring, is dominant. This enriches the electron density of the ring and, crucially, helps stabilize the transition state of a nucleophilic substitution at the adjacent benzylic carbon.

  • The Trifluoromethyl Group (-CF₃): A Para-Positioned Deactivator Conversely, the trifluoromethyl group at the C4 (para) position is a powerful electron-withdrawing group (EWG).[2] This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which aggressively pulls electron density away from the aromatic system.[1] This effect destabilizes any positive charge buildup, including the partial positive charge that develops on the benzylic carbon during both Sₙ1 and Sₙ2 transition states.

This intramolecular "push-pull" dynamic is the key to the reagent's unique behavior. The ortho-methoxy group enhances reactivity and stabilizes the transition state, while the para-trifluoromethyl group tempers this reactivity, reducing the likelihood of unwanted side reactions and potentially favoring a more controlled, Sₙ2-like pathway. Primary benzylic halides typically favor the Sₙ2 mechanism, and the electronic profile of this reagent reinforces that tendency over a less controlled Sₙ1 pathway that would proceed via a discrete carbocation.[3]

Caption: Electronic push-pull effects in this compound.

Performance in Context: A Comparison with Standard Benzylating Agents

The choice of a benzylating agent is dictated by the specific needs of a synthesis—reactivity, selectivity, and functional group tolerance. This compound occupies a valuable niche, offering a balance not found in more conventional reagents.

Benzylating AgentKey SubstituentsElectronic ProfilePredicted Relative ReactivityFavored MechanismKey Advantages & Considerations
Benzyl Bromide NoneNeutral BaselineModerateSₙ2 / Sₙ1The general-purpose standard; reactivity can sometimes be insufficient or excessive depending on the substrate.[4]
4-Methoxybenzyl Bromide (PMB-Br) Strong EDG (-OCH₃)ActivatedHighSₙ1 favoredHighly reactive, useful for less nucleophilic substrates. The resulting PMB ether can be cleaved oxidatively, offering orthogonal deprotection.[5][6]
4-Nitrobenzyl Bromide Strong EWG (-NO₂)DeactivatedLowSₙ2 favoredLow reactivity requires harsher conditions but offers high selectivity. Useful for highly nucleophilic or sensitive substrates.[7][8]
This compound Ortho EDG, Para EWGFinely TunedModerate-HighSₙ2 strongly favoredOffers enhanced reactivity over benzyl bromide but with greater control than PMB-Br. The push-pull effects promote a clean Sₙ2 displacement, minimizing side reactions.[1][2]

Field-Proven Methodology: Protocol for O-Benzylation of a Phenol

This protocol provides a robust, self-validating workflow for the benzylation of a phenolic substrate using this compound. It is based on the principles of the Williamson ether synthesis.[9][10]

Materials & Reagents:
  • Phenolic substrate (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow:

G A 1. Setup Dissolve phenol (1 equiv) and K₂CO₃ (2 equiv) in anhydrous DMF under N₂ atmosphere. B 2. Addition Add this compound (1.1 equiv) dropwise at room temperature. A->B C 3. Reaction Stir mixture at 60-80 °C. Monitor progress by TLC until starting material is consumed. B->C D 4. Quench & Workup Cool to RT. Pour into water and extract 3x with EtOAc. Wash combined organic layers with water and brine. C->D E 5. Drying & Concentration Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. D->E F 6. Purification Purify the crude residue by flash column chromatography on silica gel. E->F G 7. Characterization Obtain pure product and confirm structure (NMR, MS, etc.). F->G

Caption: Step-by-step workflow for a typical O-benzylation reaction.

Detailed Procedure:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per mmol of substrate) and stir the suspension for 15 minutes at room temperature to facilitate phenoxide formation.

  • Reagent Addition: Add a solution of this compound (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction: Heat the mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the phenolic substrate.

  • Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting phenol spot is no longer visible.

  • Workup: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure aryl benzyl ether product.

Trustworthiness Note: The success of this reaction hinges on anhydrous conditions to prevent hydrolysis of the benzyl bromide and to ensure efficient phenoxide formation. Always use freshly dried solvents and reagents. Benzyl bromides are lachrymators and should be handled with care in a well-ventilated fume hood.[10][11]

Conclusion

This compound is more than just another benzylating agent; it is a precisely engineered tool for chemists requiring a blend of reactivity and control. Its unique electronic architecture, born from the opposing effects of its methoxy and trifluoromethyl substituents, allows for efficient benzylation under conditions that favor clean, predictable Sₙ2 pathways. By understanding the mechanistic principles outlined in this guide and employing the robust protocols provided, researchers can confidently leverage this reagent to advance their synthetic campaigns in pharmaceutical development and beyond.

References

A Comparative Guide to the Reaction Kinetics of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple recitation of facts, offering a nuanced discussion of the electronic and steric factors that govern the reactivity of this reagent. We will delve into the mechanistic dichotomy of S(_N)1 and S(_N)2 pathways, provide a comparative analysis with other substituted benzyl bromides, and furnish a detailed experimental protocol for researchers to conduct their own kinetic investigations.

The Dueling Influences of Substituents on Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These reactions can proceed through either an S(_N)1 mechanism, involving a carbocation intermediate, or a concerted S(_N)2 mechanism. The preferred pathway is dictated by factors such as the stability of the potential benzyl carbocation, the strength of the nucleophile, and steric hindrance at the benzylic carbon.[1]

In the case of 2-Methoxy-4-(trifluoromethyl)benzyl bromide, we have two substituents with opposing electronic effects:

  • 4-(Trifluoromethyl) Group: The -CF(_3) group at the para position is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect strongly destabilizes the benzylic carbocation intermediate required for an S(_N)1 pathway. It also reduces the electron density at the benzylic carbon, making it a less favorable target for nucleophilic attack, thus slowing down S(_N)2 reactions as well.[2]

  • 2-Methoxy Group: The -OCH(_3) group at the ortho position has a dual nature. It is electron-donating through resonance (+R effect), which would stabilize a developing positive charge in both S(_N)1 and S(_N)2 transition states. However, it is also electron-withdrawing inductively (-I effect) and can introduce steric hindrance to the approaching nucleophile in an S(_N)2 reaction.

The net reactivity of this compound is a result of the interplay between the deactivating effect of the -CF(_3) group and the complex influence of the ortho-methoxy group. It is anticipated that the strong deactivation by the para-trifluoromethyl group will dominate, rendering this compound significantly less reactive than unsubstituted benzyl bromide.

Comparative Kinetic Data: A Landscape of Reactivity

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)Relative Rate (vs. Benzyl Bromide)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[3]1.00
4-Methylbenzyl bromidePyridineAcetone40Not Specified (kR/kH = 1.66)[4]1.66
4-Nitrobenzyl bromideBenzylamineMethanolNot SpecifiedSlower than Benzyl Bromide¹< 1.00
This compound Amine (e.g., Benzylamine) Methanol Not Specified Predicted to be significantly < 0.41 << 1.00

¹Qualitative assessment based on the strong electron-withdrawing nature of the nitro group, similar to the trifluoromethyl group.[2][5]

The data clearly shows that electron-donating groups (like methyl) enhance the reaction rate, while electron-withdrawing groups are expected to decrease it.[4][5] The combined deactivating effect of the trifluoromethyl group and potential steric hindrance from the ortho-methoxy group places this compound on the lower end of the reactivity spectrum for benzyl bromides.

Visualizing the Reaction Mechanism

The nucleophilic substitution of benzyl bromides can be visualized as proceeding through one of two primary pathways. The choice between these pathways is a critical consideration in experimental design.

SN2_Mechanism Sₙ2 Mechanism cluster_ts Transition State C C H1 H C->H1 H2 H C->H2 Ar Ar C->Ar Nu_trans Nu C->Nu_trans δ- Br_trans Br C->Br_trans δ- Products Nu-CH₂-Ar + Br⁻ C->Products Inversion of Stereochemistry Reactants Nu:⁻ + Ar-CH₂-Br Reactants->C Backside Attack SN1_Mechanism Sₙ1 Mechanism sub Ar-CH₂-Br inter [Ar-CH₂]⁺ + Br⁻ (Benzylic Carbocation) sub->inter Step 1: Ionization (Slow, Rate-Determining) prod Nu-CH₂-Ar inter->prod Step 2: Nucleophilic Attack (Fast) experimental_workflow Conductometric Kinetic Analysis Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Substrate & Nucleophile) equilibrate Equilibrate Solutions & Reaction Vessel to T prep_sol->equilibrate mix Mix Reactants in Thermostatted Vessel equilibrate->mix monitor Monitor Conductivity (C_t) vs. Time (t) mix->monitor plot Plot 1/(C_inf - C_t) vs. t monitor->plot calc Calculate Rate Constant (k) from Slope plot->calc

References

Safety Operating Guide

Mastering the Safe Handling of 2-Methoxy-4-(trifluoromethyl)benzyl bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and organic synthesis, reagents like 2-Methoxy-4-(trifluoromethyl)benzyl bromide are powerful tools. However, their utility is matched by significant hazards that demand rigorous safety protocols. This guide moves beyond mere compliance, offering a deep dive into the chemistry of risk and the logic behind best practices for handling this potent lachrymator and corrosive agent. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Inherent Risks: More Than Just a Corrosive

This compound (CAS No. 886500-59-0) is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage (Skin Corrosion 1B, H314).[1][2] Beyond its corrosive nature, it is also a potent lachrymator, a class of compounds that irritate the eyes and can cause tearing, pain, and even temporary blindness.[1][3][4] The benzyl bromide functional group makes it a reactive alkylating agent, a property that underlies its synthetic utility but also its biological hazard. Alkylating agents can react with biological macromolecules, which is the fundamental reason for its corrosive and irritant properties.

Upon combustion, this compound emits toxic fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride, further underscoring the need for stringent handling protocols.[1][5]

Core Directive: Personal Protective Equipment (PPE) - Your First and Last Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Expert Insight
Eyes/Face Tightly-fitting safety goggles AND a full-face shield.[1][2][6]Standard safety glasses are insufficient. As a lachrymator, its vapors alone can cause severe eye irritation.[4] The combination of goggles and a face shield provides a robust barrier against both splashes and vapors.
Hands Nitrile or Neoprene gloves.[3]Always double-glove. This provides an extra layer of protection against tears and rapid permeation. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.[7]
Body Chemical-resistant lab coat.A standard cotton lab coat is not sufficient. A chemical-resistant coat, preferably one that is fully buttoned, will provide a more effective barrier against splashes and spills.
Respiratory Use exclusively within a certified chemical fume hood.[1][3][4]A fume hood is the primary engineering control to minimize inhalation exposure. For emergency situations such as a large spill, a full-face atmosphere-supplying respirator is necessary.[4]

Operational Plan: From Receipt to Reaction

A self-validating safety protocol is one where each step logically flows from the inherent risks of the material. The following workflow is designed to minimize exposure and mitigate risks at every stage of handling.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Do this within a fume hood if possible.

  • Storage: Store the container in a cool, well-ventilated area, away from strong oxidizing agents, strong acids, and light.[1] The container must be kept tightly closed in its original packaging.[1]

  • Segregation: Do not store with incompatible materials. Benzyl bromides can react with a variety of nucleophiles, so segregation from other reagents is crucial.

Experimental Workflow: A Step-by-Step Guide

This protocol outlines the safe handling of this compound during a typical reaction setup.

  • Preparation: Before handling the reagent, ensure the fume hood is operational and uncluttered. Have all necessary glassware, reagents, and quenching solutions readily available. An emergency eyewash and safety shower must be accessible.[2]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Dispensing:

    • Perform all manipulations within the fume hood.

    • If the material is a solid, handle it gently to avoid creating dust.[1]

    • Use a clean, dry spatula for solid transfers.

    • If it is a liquid, use a syringe or cannula for transfers to minimize exposure to air and prevent splashes.

  • Reaction Setup:

    • Add the reagent to the reaction vessel slowly and in a controlled manner.

    • Ensure the reaction is well-stirred and, if necessary, cooled to manage any exothermic processes.

  • Post-Reaction:

    • Quench the reaction carefully with an appropriate reagent (e.g., a saturated solution of sodium bicarbonate for acidic byproducts).

    • Clean all contaminated glassware within the fume hood. Rinse with an appropriate solvent, which should then be disposed of as hazardous waste.

Emergency Protocol: Spill Management

In the event of a spill, a calm and methodical response is critical. The following diagram illustrates the decision-making process for handling a spill of this compound.

Spill_Management_Workflow spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill (Unmanageable) assess->large_spill Large alert Alert Colleagues & Supervisor small_spill->alert evacuate Evacuate Immediate Area large_spill->evacuate ppe Don Appropriate PPE (if safe to do so) alert->ppe secure_area Secure the Area (Restrict Access) evacuate->secure_area contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Specialized Company decontaminate->dispose contact_ehs Contact Emergency Services / EH&S secure_area->contact_ehs

Caption: Workflow for managing a chemical spill.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of this compound and any materials contaminated with it must be handled with the utmost care.

  • Waste Collection: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed, and compatible waste container.[1]

  • Professional Disposal: Arrange for collection by a specialized chemical waste disposal company.[1][8] Do not attempt to dispose of this chemical down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory.[1]

By understanding the chemical's reactivity and hazards, adhering to stringent PPE and handling protocols, and being prepared for emergencies, researchers can safely and effectively utilize this compound in their vital work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.